TIS108
描述
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Structure
3D Structure
属性
IUPAC Name |
6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(17-9-3-1-4-10-17)19(23-16-21-15-22-23)13-7-8-14-25-18-11-5-2-6-12-18/h1-6,9-12,15-16,19H,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSREBFOVZSWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCCCOC2=CC=CC=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TIS108: A Potent Regulator of Plant Development Through Strigolactone Biosynthesis Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TIS108, a triazole-type derivative, has emerged as a significant chemical tool in plant biology, functioning as a potent inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture. By impeding the production of SLs, this compound induces phenotypes characteristic of SL-deficient mutants, most notably an increase in shoot branching and a reduction in root hair elongation in Arabidopsis thaliana. This guide provides a comprehensive overview of the function of this compound, detailing its effects on plant morphology and gene expression. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows to facilitate further research and application in academic and industrial settings.
Introduction
Strigolactones (SLs) are a relatively newly discovered class of plant hormones that play a crucial role in regulating plant architecture and symbiotic interactions in the rhizosphere.[1] They are derived from carotenoids and are known to suppress shoot branching, promote root hair elongation, and stimulate the germination of parasitic plant seeds.[1] The biosynthetic pathway of SLs involves several key enzymes, including carotenoid cleavage dioxygenases (CCDs) and cytochrome P450 monooxygenases.[2]
This compound is a chemical compound identified as a specific inhibitor of SL biosynthesis.[1][2] Its application allows for the temporal and dose-dependent manipulation of endogenous SL levels, providing a powerful tool to study the physiological roles of SLs. In Arabidopsis thaliana, treatment with this compound mimics the phenotype of SL-deficient mutants, such as the max (more axillary growth) mutants, which exhibit increased shoot branching and shorter root hairs.[2] The phenotypic effects of this compound can be reversed by the co-application of a synthetic SL analog, GR24, confirming its mode of action through SL deficiency.[1][2]
This technical guide serves as a resource for researchers investigating SL signaling and its potential applications in agriculture and drug development. It consolidates the current understanding of this compound's function and provides practical guidance for its use in experimental settings.
Mechanism of Action of this compound
This compound functions by inhibiting one or more enzymatic steps in the strigolactone biosynthesis pathway. While the precise molecular target of this compound within the pathway is still under investigation, its effects are consistent with a reduction in the production of bioactive SLs. This leads to a downstream signaling cascade that alters plant development.
A key consequence of SL deficiency induced by this compound is a feedback upregulation of genes involved in SL biosynthesis.[1][2] In Arabidopsis, the expression of MAX3 and MAX4, which encode key enzymes in the SL pathway, is significantly increased upon this compound treatment.[2] This compensatory response is a hallmark of disrupting the SL homeostasis.
Signaling Pathway
Quantitative Data on the Effects of this compound in Arabidopsis thaliana
The application of this compound results in measurable, dose-dependent changes in Arabidopsis morphology and gene expression. The following tables summarize key quantitative findings from studies on this compound.
Table 1: Effect of this compound on Shoot Branching in Arabidopsis
| This compound Concentration (µM) | Mean Number of Branches (± SE) |
| 0 (Control) | 5.8 (± 0.4) |
| 1 | 7.5 (± 0.5)* |
| 3 | 9.2 (± 0.6)** |
| 3 + 5 µM GR24 | 6.1 (± 0.3) |
Data are presented as mean ± standard error (SE) for n=8-14 samples. ** and * indicate statistically significant differences from the control treatment (p < 0.01 and p < 0.05, respectively, by t-test).[2]
Table 2: Effect of this compound on Root Hair Elongation in Arabidopsis
| Treatment | Mean Root Hair Length (arbitrary units ± SD) |
| Control (Wild-Type) | 100 (± 12) |
| 3 µM this compound (Wild-Type) | 65 (± 8)** |
| 3 µM this compound + 5 µM GR24 (Wild-Type) | 95 (± 10) |
| Control (SL-deficient mutant) | 70 (± 9) |
| 3 µM this compound (SL-deficient mutant) | 68 (± 8) |
Data are presented as mean ± standard deviation (SD) for n=4-7 biological replicates. ** indicates a statistically significant difference from the control treatment (p < 0.01 by t-test).[2]
Table 3: Relative Expression of SL-Biosynthesis and Signaling Genes in Arabidopsis Roots Treated with this compound
| Gene | Relative Expression Level (Fold Change vs. Control ± SD) |
| MAX3 | 3.2 (± 0.5) |
| MAX4 | 4.5 (± 0.7) |
| MAX2 | 1.1 (± 0.2) |
Gene expression was measured by real-time quantitative RT-PCR in roots of adult plants treated with 3 µM this compound. The expression level of each transcript was normalized to a reference gene (UBC) and is displayed relative to the expression level in the control. Data are mean ± SD of three biological replicates. ** indicates a statistically significant difference from the control (p < 0.01 by t-test).[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on plant development.
Arabidopsis thaliana Growth and this compound Treatment
-
Plant Material and Growth Conditions:
-
Use Arabidopsis thaliana ecotype Columbia-0 (Col-0) as the wild-type.
-
Surface sterilize seeds using 70% ethanol (B145695) for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds five times with sterile distilled water.
-
Stratify seeds at 4°C for 2-3 days in the dark to ensure uniform germination.
-
Sow seeds on Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar (B569324).
-
Grow plants vertically in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
For in vitro assays, add this compound to the molten MS medium to final concentrations of 1-3 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
For soil-grown plants, this compound can be applied by watering the soil with a solution containing the desired concentration of the inhibitor.
-
For rescue experiments, co-apply 5 µM GR24 along with this compound.
-
Phenotypic Analysis
-
Shoot Branching Analysis:
-
Grow plants in soil pots for 4-6 weeks.
-
Count the number of rosette branches that are longer than 1 cm.
-
Capture images of whole plants for documentation.
-
-
Root Hair Elongation Measurement:
-
Grow seedlings on vertical agar plates for 5-7 days.
-
Use a stereomicroscope equipped with a camera to capture images of the root tip and mature root zone.
-
Use image analysis software (e.g., ImageJ) to measure the length of at least 20-30 individual root hairs per root from the mature zone.
-
Gene Expression Analysis by qRT-PCR
-
RNA Extraction and cDNA Synthesis:
-
Harvest root tissue from 3-week-old plants grown hydroponically or on agar plates with or without this compound.
-
Immediately freeze the tissue in liquid nitrogen.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
Treat RNA samples with DNase I to remove any genomic DNA contamination.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.
-
Design gene-specific primers for target genes (MAX3, MAX4, MAX2) and a reference gene (e.g., UBC or ACTIN2).
-
The reaction mixture (20 µL) should contain 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, and 0.5 µM of each forward and reverse primer.
-
Use a thermal cycling program of 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Visualizations of Experimental Workflows
Experimental Workflow for Phenotypic Analysis
Experimental Workflow for Gene Expression Analysis
Conclusion
This compound is a valuable chemical tool for the study of strigolactone functions in plant development. Its ability to specifically inhibit SL biosynthesis allows for controlled experiments to dissect the roles of this important class of phytohormones. The quantifiable and reproducible effects of this compound on shoot branching, root hair elongation, and gene expression in Arabidopsis thaliana make it an excellent model system for such studies. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in both basic and applied plant science research, with potential implications for crop improvement and the development of novel plant growth regulators.
References
TIS108: A Technical Guide to a Novel Strigolactone Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strigolactones (SLs) are a class of plant hormones that play a pivotal role in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions.[1][2] The ability to modulate SL biosynthesis is of significant interest for both fundamental plant biology research and agricultural applications. TIS108, a triazole-type derivative, has emerged as a potent and specific inhibitor of strigolactone biosynthesis.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on plant physiology, quantitative data from key experiments, and detailed experimental protocols.
Introduction to this compound
This compound is a synthetic chemical compound identified as a specific inhibitor of strigolactone biosynthesis.[2][5] It was developed through a structure-activity relationship study based on a lead compound, TIS13.[5] this compound has proven to be a valuable chemical tool for studying the physiological functions of strigolactones in a variety of plant species, including rice and Arabidopsis thaliana.[1][3][4]
Mechanism of Action
This compound functions by inhibiting the production of strigolactones. While the precise molecular target is still under investigation, evidence strongly suggests that this compound acts on a cytochrome P450 monooxygenase, likely MAX1 or its homologs (CYP711A family).[1][6] These enzymes are crucial for the conversion of carlactone, a precursor, into various forms of strigolactones.[1][6] As a triazole derivative, this compound's inhibitory action is consistent with the known properties of this chemical class to target P450 enzymes.[1] Inhibition of this step in the SL biosynthesis pathway leads to a significant reduction in the endogenous levels of strigolactones, such as 2′-epi-5-deoxystrigol (epi-5DS) in rice.[3][4]
Strigolactone Biosynthesis Pathway and this compound's Proposed Point of Intervention
The biosynthesis of strigolactones begins with β-carotene and proceeds through a series of enzymatic steps. The diagram below illustrates the key enzymes and intermediates in the pathway, highlighting the proposed site of action for this compound.
Physiological Effects of this compound
Treatment with this compound induces phenotypes that are characteristic of strigolactone-deficient mutants. These effects are consistent across different plant species and can be reversed by the co-application of a synthetic strigolactone analog, GR24, demonstrating the specificity of this compound's action.[1][3][4]
Key physiological effects include:
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Increased Shoot Branching: Inhibition of SL biosynthesis by this compound leads to a significant increase in the number of shoot branches in plants like Arabidopsis.[1][3][4]
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Suppressed Root Hair Elongation: this compound treatment has been shown to repress the elongation of root hairs, a phenotype also observed in SL-deficient mutants.[1]
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Feedback Regulation of Biosynthesis Genes: In Arabidopsis treated with this compound, the expression of SL biosynthesis genes, such as MAX3 and MAX4, is upregulated, likely due to a feedback mechanism triggered by SL deficiency.[1][3][4]
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Reduced Germination of Parasitic Weeds: By decreasing the exudation of strigolactones from host plant roots, this compound can reduce the germination of parasitic weeds like Striga species.[5][7]
Quantitative Data
The following tables summarize quantitative data from studies on the effects of this compound.
Effect of this compound on Strigolactone Levels in Rice
| This compound Concentration | 2'-epi-5-deoxystrigol (epi-5DS) Level in Root Exudates (relative to control) | Reference |
| 10 nM | Significantly reduced | [5] |
| 100 nM | Strongly reduced | [5] |
Phenotypic Effects of this compound on Arabidopsis thaliana
| Treatment | Number of Branches (mean ± SE) | Root Hair Length (relative to control) | Reference |
| Control (0 µM this compound) | ~3.5 ± 0.2 | 100% | [8] |
| 3 µM this compound | ~5.5 ± 0.3 | Suppressed | [8] |
| 3 µM this compound + 5 µM GR24 | ~3.8 ± 0.2 | Rescued | [8] |
Effect of this compound on Gene Expression in Arabidopsis thaliana Roots
| Gene | Fold Change in Expression (this compound-treated vs. Control) | Reference |
| MAX3 | Upregulated | [1][8] |
| MAX4 | Upregulated | [1][8] |
| MAX2 | No significant change | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Plant Growth and Treatment
Objective: To assess the phenotypic effects of this compound on plant growth.
Materials:
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Arabidopsis thaliana (wild-type) seeds
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Murashige and Skoog (MS) medium
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This compound (stock solution in acetone (B3395972) or DMSO)
-
GR24 (stock solution in acetone or DMSO)
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Petri plates
-
Growth chamber
Procedure:
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Sterilize Arabidopsis seeds and sow them on MS agar (B569324) plates.
-
Incorporate this compound into the growth medium at the desired final concentrations (e.g., 0, 1, 3, 5 µM). For rescue experiments, also include GR24 (e.g., 5 µM). Ensure the final solvent concentration is consistent across all treatments.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
After a specified growth period (e.g., 3-4 weeks), measure relevant phenotypic parameters such as the number of primary and secondary rosette branches and root hair length.
Strigolactone Quantification by LC-MS/MS
Objective: To quantify the levels of endogenous strigolactones in plant tissues or exudates following this compound treatment.
Materials:
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Plant tissue (e.g., roots) or root exudates
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate solvents for extraction (e.g., ethyl acetate)
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Internal standards (e.g., deuterated strigolactone analogs)
Procedure:
-
Grow plants (e.g., rice seedlings) in a hydroponic system with or without this compound.
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Collect root exudates or harvest root tissue.
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Perform a liquid-liquid extraction of strigolactones from the samples using a suitable organic solvent.
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Spike the samples with a known amount of an internal standard for accurate quantification.
-
Concentrate the organic phase and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS system equipped with a reverse-phase column. Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target strigolactones and the internal standard.
-
Quantify the strigolactone levels by comparing the peak areas of the endogenous compounds to that of the internal standard.
Gene Expression Analysis by qRT-PCR
Objective: To determine the effect of this compound on the expression of strigolactone biosynthesis and signaling genes.
Materials:
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Plant tissue (e.g., roots) from control and this compound-treated plants
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RNA extraction kit
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cDNA synthesis kit
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Real-time PCR system
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Gene-specific primers for target genes (e.g., MAX3, MAX4, MAX2) and a reference gene (e.g., actin)
Procedure:
-
Harvest root tissue from plants grown under control and this compound treatment conditions.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the tissue using a commercial RNA extraction kit.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Perform real-time quantitative PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analyze the expression levels of the target genes relative to the reference gene using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental designs are provided below.
Simplified Strigolactone Signaling Pathway
The following diagram illustrates the core components of the strigolactone signaling pathway, which is indirectly affected by this compound through the depletion of its signaling molecule.
Experimental Workflow for this compound Characterization
The diagram below outlines a typical experimental workflow to investigate the effects of this compound.
Conclusion
This compound is a valuable and specific inhibitor of strigolactone biosynthesis. Its well-characterized effects on plant phenotype and gene expression, coupled with its proposed mechanism of action, make it an indispensable tool for researchers in plant biology and related fields. The data and protocols provided in this guide offer a comprehensive resource for utilizing this compound to further unravel the complex roles of strigolactones in plant growth, development, and interaction with the environment.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of strigolactone function regulators [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 6. Synthesis of Carlactone Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Preliminary studies on TIS108 effects on root architecture
An In-depth Technical Guide on the Preliminary Studies of TIS108 Effects on Root Architecture
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on the effects of this compound, a strigolactone (SL) biosynthesis inhibitor, on the root architecture of various plant species. The information is compiled from foundational research and is intended to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a triazole-type chemical inhibitor that specifically targets strigolactone biosynthesis, leading to a reduction in endogenous SL levels.[1][2][3][4] Strigolactones are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including the architecture of the root system.[1][5][6] Understanding the effects of this compound is vital for dissecting the role of SLs in root development and for the potential development of novel plant growth regulators. This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with the action of this compound on root systems.
Data Presentation: Quantitative Effects of this compound on Root Architecture
The following tables summarize the quantitative data from preliminary studies on the effects of this compound on various root parameters in different plant species.
Table 1: Effects of this compound on Root Architecture in Arabidopsis thaliana
| Parameter | Treatment | Observation | Reference |
| Root Hair Elongation | This compound-treated wild-type | Suppressed | [1][4] |
| Root Hair Elongation | This compound-treated SL-deficient mutants | Not affected | [1][4] |
| Root Hair Elongation | This compound + 5 µM GR24 (SL analog) | Phenotype rescued (elongation restored) | [1][4] |
| Shoot Branching | 1–3 µM this compound | Increased branching (dose-dependent) | [1][4] |
| MAX3 and MAX4 mRNA Expression | This compound-treated wild-type | Upregulated | [1][2][3] |
Table 2: Effects of this compound on Root System Architecture in Cherry Rootstock (Cerasus spp.)
| Parameter | Treatment | Observation | Reference |
| Adventitious Root (AR) Number | 10 µM this compound | Fewer ARs | [7] |
| AR Diameter | 10 µM this compound | 1.15 to 1.16 times greater than control | [7] |
| Lateral Root (LR) Initiation | 10 µM this compound | Markedly induced | [7] |
| LR Elongation | 10 µM this compound | Suppressed | [7] |
| LR Number per AR (at 30 DAT) | 10 µM this compound | Maximum of 11.25 | [7] |
| Endogenous Indole-3-acetic acid (IAA) Content | 10 µM this compound | Increased by 173.5% | [7] |
Table 3: Effects of this compound on Strigolactone Levels in Rice (Oryza sativa)
| Parameter | Treatment | Observation | Reference |
| 2′-epi-5-deoxystrigol (epi-5DS) Levels in Roots and Root Exudates | 10–100 nM this compound | Strongly reduced (dose-dependent) | [8] |
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
Plant Material and Growth Conditions
-
Arabidopsis thaliana : Wild-type (e.g., Col-0) and SL-deficient mutant lines (e.g., max mutants) are used. Seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Plants are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
Cherry Rootstock : Plantlets are propagated in vitro and transferred to a suitable growth medium.
-
Rice (Oryza sativa) : Seedlings are grown hydroponically or in a suitable solid medium.
This compound and GR24 Treatment
-
Preparation : this compound and GR24 are dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create stock solutions.
-
Application : The stock solutions are diluted into the growth medium to achieve the desired final concentrations (e.g., 1-10 µM for this compound, 5 µM for GR24). A control group with the solvent alone is always included.
-
Treatment Duration : Plants are grown on the supplemented medium for a specified period (e.g., several days to weeks) to observe the effects on root development.
Root Architecture Analysis
-
Root Hair Analysis : Seedlings are carefully removed from the growth medium, and the root hairs are observed under a microscope. The length and density of root hairs are measured using imaging software.
-
Adventitious and Lateral Root Analysis : The number, length, and diameter of adventitious and lateral roots are quantified. For detailed analysis, X-ray micro-CT scanning can be employed to visualize the root system architecture in three dimensions.[7]
-
Gene Expression Analysis : Total RNA is extracted from root tissues. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes, such as MAX3 and MAX4.
-
Hormone Quantification : Endogenous hormone levels (e.g., IAA, SLs) are measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for studying its effects.
Caption: Signaling pathway showing this compound inhibition of strigolactone biosynthesis and its downstream effects.
Caption: A typical experimental workflow for studying the effects of this compound on root architecture.
Conclusion
Preliminary studies have established this compound as a potent inhibitor of strigolactone biosynthesis, making it a valuable tool for investigating the role of SLs in plant development. The application of this compound has been shown to significantly alter root architecture, including suppressing root hair elongation in Arabidopsis and modifying adventitious and lateral root formation in cherry rootstock.[1][4][7] These effects are linked to the disruption of SL signaling and its interplay with other hormone pathways, notably auxin and ethylene.[7][9] The upregulation of SL biosynthesis genes like MAX3 and MAX4 upon this compound treatment suggests a feedback mechanism in response to SL deficiency.[1][2][3] Further research utilizing this compound will undoubtedly continue to unravel the complex regulatory networks governing root development, with potential applications in agriculture and plant biotechnology.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Emerging Roles of Strigolactones in Plant Responses to Stress and Development [frontiersin.org]
- 6. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strigolactones' ability to regulate root development may be executed by induction of the ethylene pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Strigolactones in Shoot Branching Using TIS108: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shoot branching is a critical determinant of plant architecture and, consequently, agricultural yield. The decision for an axillary bud to grow out or remain dormant is a complex process regulated by a network of hormonal signals. Among these, strigolactones (SLs) have emerged as key inhibitors of shoot branching. TIS108 is a triazole-type chemical inhibitor that has proven to be a valuable tool for dissecting the biosynthesis and signaling pathways of SLs. By blocking SL production, this compound induces a phenotype that mimics SL-deficient mutants, providing insights into the endogenous role of these hormones. This guide provides an in-depth overview of the use of this compound in studying shoot branching, detailing the underlying signaling pathways, experimental protocols, and quantitative data.
The Strigolactone Signaling Pathway and the Action of this compound
Strigolactones regulate shoot branching by targeting the F-box protein MORE AXILLARY GROWTH 2 (MAX2)[1][2][3]. In the presence of SLs, the SL receptor D14 (an α/β-hydrolase) interacts with MAX2, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of transcriptional repressors, such as D53, thereby allowing the expression of downstream genes that suppress bud outgrowth[3].
This compound acts as an inhibitor of SL biosynthesis[4][5][6]. It is believed to target a cytochrome P450 monooxygenase, likely MAX1 or its homologs, which are involved in the later steps of SL synthesis from β-carotene[4]. By inhibiting this step, this compound reduces the endogenous levels of SLs, leading to the accumulation of the D53 repressor and, consequently, an increase in shoot branching[4][5]. The increased branching phenotype induced by this compound can be reversed by the application of a synthetic SL analog, GR24, confirming that its effect is due to SL deficiency[4][6].
Quantitative Data on the Effect of this compound on Shoot Branching
Treatment with this compound leads to a dose-dependent increase in the number of shoot branches in various plant species. The following table summarizes quantitative data from studies on Arabidopsis thaliana.
| Plant Species | Treatment | Concentration | Effect on Shoot Branching | Reference |
| Arabidopsis thaliana | This compound | 1 µM | Increased number of branches | [4] |
| Arabidopsis thaliana | This compound | 3 µM | Further increased number of branches | [4] |
| Arabidopsis thaliana | This compound (3 µM) + GR24 (5 µM) | 3 µM this compound, 5 µM GR24 | Branching phenotype recovered to wild-type levels | [4] |
| Olea europaea (Olive) | This compound | 1-10 µM | Significantly increased number of lateral branches in seed-derived seedlings | [7] |
Experimental Protocols
Phenotypic Analysis of Shoot Branching
A key experiment to assess the effect of this compound is the quantification of shoot branching.
Methodology:
-
Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., long-day conditions, 16h light/8h dark, 22°C).
-
This compound Treatment: Apply this compound to the growth medium or via foliar spray at various concentrations (e.g., 1 µM, 3 µM, 5 µM)[4][8]. Include a mock-treated control group. For rescue experiments, co-apply the synthetic strigolactone analog GR24 (e.g., 5 µM)[4].
-
Phenotyping: After a set period of growth (e.g., 4-6 weeks), count the number of primary rosette branches that are longer than a specified length (e.g., 1 cm).
-
Data Analysis: Statistically compare the number of branches between the control, this compound-treated, and rescue groups using appropriate statistical tests (e.g., t-test, ANOVA).
Gene Expression Analysis
To confirm that this compound affects the SL biosynthesis pathway, the expression of key SL biosynthesis and signaling genes can be analyzed.
Methodology:
-
Plant Material and Treatment: Grow plants as described above and treat with this compound.
-
RNA Extraction: Harvest plant tissue (e.g., roots, shoots) and extract total RNA using a standard protocol or commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for SL biosynthesis genes (MAX3, MAX4) and a signaling gene (MAX2). Use a housekeeping gene (e.g., UBC) for normalization[4].
-
Data Analysis: Calculate the relative expression levels of the target genes in this compound-treated plants compared to the control. Upregulation of MAX3 and MAX4 is expected due to a feedback mechanism caused by SL deficiency, while MAX2 expression is generally unaffected[4].
GUS Reporter Gene Assays
To investigate the spatial expression pattern of genes involved in SL signaling, such as MAX2, a reporter gene system like β-glucuronidase (GUS) can be used.
Methodology:
-
Plant Lines: Use transgenic plants expressing a MAX2pro::GUS construct, where the MAX2 promoter drives the expression of the GUS reporter gene.
-
Tissue Preparation: Collect tissues of interest (e.g., seedlings, cross-sections of the stem).
-
GUS Staining:
-
Immerse the tissue in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide)[9][10].
-
The composition of the staining buffer typically includes a phosphate (B84403) buffer, potassium ferricyanide, potassium ferrocyanide, and a detergent like Triton X-100[9][10].
-
Vacuum infiltrate the tissue to ensure the substrate penetrates the cells[10].
-
Incubate at 37°C overnight[9].
-
Destain the tissue with ethanol (B145695) to remove chlorophyll (B73375) and visualize the blue precipitate that indicates GUS activity[9].
-
-
Microscopy: Observe the stained tissues under a microscope to determine the cellular and tissue-specific localization of MAX2 expression[1].
Co-Immunoprecipitation (Co-IP) to study protein-protein interactions
Co-IP is a powerful technique to validate in vivo protein-protein interactions, such as the interaction between components of the SL signaling complex.
Methodology:
-
Protein Extraction: Extract total protein from plant tissue under non-denaturing conditions. The lysis buffer should contain protease inhibitors[11].
-
Pre-clearing: Incubate the protein extract with protein A/G agarose (B213101) beads to reduce non-specific binding[11].
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., an antibody against a tag fused to MAX2).
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein (e.g., an antibody against a tag fused to D14 or D53).
Conclusion
This compound is a potent and specific inhibitor of strigolactone biosynthesis that serves as an invaluable chemical tool for studying the role of SLs in plant development, particularly in the regulation of shoot branching. By inducing an SL-deficient phenotype, this compound allows for detailed investigation of the physiological and molecular consequences of SL depletion. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound to further unravel the complexities of the strigolactone signaling pathway and its integration with other hormonal networks that collectively determine plant architecture.
References
- 1. MAX2 participates in an SCF complex which acts locally at the node to suppress shoot branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAX1 and MAX2 control shoot lateral branching in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of strigolactone function regulators [jstage.jst.go.jp]
- 6. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive ( Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 10. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
- 11. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
TIS108: A Technical Guide to its Impact on Plant Hormone Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIS108, a triazole-type derivative, has emerged as a potent and specific inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of plant hormones that play crucial roles in various aspects of plant growth and development, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi. By inhibiting the production of SLs, this compound provides a powerful chemical tool to dissect the intricate roles of these hormones and their crosstalk with other phytohormone signaling pathways. This technical guide offers an in-depth overview of this compound, its mechanism of action, its quantifiable effects on plant phenotype and gene expression, and its complex interactions with other key plant hormones such as auxins, cytokinins, gibberellins (B7789140), and abscisic acid. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate further research and application in academic and industrial settings.
Core Mechanism of this compound Action
This compound primarily functions by inhibiting the biosynthesis of strigolactones. While the precise molecular target is still under investigation, evidence suggests that this compound, as a triazole derivative, likely targets a cytochrome P450 monooxygenase involved in the SL biosynthetic pathway. One of the key enzymes in this pathway is MAX1, which is responsible for converting carlactone (B12838652) to carlactonoic acid, a crucial step in the formation of bioactive strigolactones. By blocking this step, this compound effectively reduces the endogenous levels of various strigolactones, such as 2'-epi-5-deoxystrigol (B8036310) (epi-5DS) in rice.[1] This inhibition triggers a range of physiological and molecular responses in plants, mimicking the phenotypes of SL-deficient mutants.
Quantitative Effects of this compound on Plant Phenotype and Gene Expression
The application of this compound leads to distinct and quantifiable changes in plant morphology and gene expression. These effects are dose-dependent and can often be reversed by the co-application of a synthetic strigolactone analog, GR24.
Phenotypic Changes
| Plant Species | Phenotypic Trait | This compound Concentration | Observed Effect | Citation |
| Arabidopsis thaliana | Number of Rosette Branches | 1 µM | Significant increase in branch number | [1] |
| 3 µM | Further increase in branch number | [1] | ||
| Root Hair Elongation | 1 µM | Repressed root hair elongation | [1] | |
| Oryza sativa (Rice) | Tillering | Not specified | Increased tiller number | |
| Gossypium hirsutum (Cotton) | Fiber Elongation | Not specified | Impeded fiber elongation | [2] |
| Fiber Cell Wall Thickness | Not specified | Thinner cell walls | [2] |
Gene Expression Changes
Treatment with this compound induces a feedback response in the strigolactone biosynthesis pathway, leading to the upregulation of early biosynthesis genes.
| Plant Species | Gene | This compound Concentration | Fold Change in Expression (relative to control) | Citation |
| Arabidopsis thaliana | MAX3 (CCD7) | 1 µM | ~2.5-fold increase | [1] |
| MAX4 (CCD8) | 1 µM | ~3-fold increase | [1] | |
| Gossypium hirsutum (Cotton) | DWARF27 (D27) | Not specified | Downregulated | [2] |
| Ketoacyl-CoA Synthase (KCS) genes | Not specified | Downregulated | [2] |
Interaction of this compound with Other Plant Hormone Signaling Pathways
The inhibition of strigolactone biosynthesis by this compound has cascading effects on other hormone signaling pathways, revealing a complex network of interactions that fine-tune plant growth and development.
Gibberellin (GA) Signaling
Recent studies in cotton have elucidated a direct link between gibberellins and strigolactones. GAs appear to act upstream of SLs, promoting the expression of the SL biosynthesis gene D27.[2] Consequently, the inhibitory effect of this compound on SL-mediated processes, such as fiber development, cannot be reversed by the application of GA.[2] This suggests a hierarchical relationship where GAs initiate a signaling cascade that is subsequently modulated by SLs.
Cytokinin (CK) Signaling
The interplay between strigolactones and cytokinins is complex and appears to be context-dependent. In ipecac, both this compound and the cytokinin kinetin (B1673648) were found to stimulate adventitious shoot formation.[3] This suggests a potential synergistic or parallel action in promoting shoot regeneration. However, in other contexts, SLs and cytokinins can have antagonistic effects on shoot branching. The precise molecular mechanisms underlying the this compound-cytokinin interaction require further investigation.
Auxin Signaling
The relationship between strigolactones and auxin is multifaceted, with evidence for both synergistic and antagonistic interactions depending on the developmental process. While direct quantitative data on the effect of this compound on auxin homeostasis is limited, it is known that SLs can modulate auxin transport. Therefore, by reducing SL levels, this compound may indirectly influence local auxin concentrations and responses.
Abscisic Acid (ABA) Signaling
The interaction between strigolactones and abscisic acid is particularly evident in plant responses to abiotic stress. ABA is known to promote the expression of SL biosynthesis genes, and SLs, in turn, can modulate ABA signaling. This suggests a feedback loop where both hormones work in concert to regulate stress responses.
Experimental Protocols
Plant Growth and this compound Treatment in Arabidopsis thaliana
-
Plant Material and Growth Conditions:
-
Use Arabidopsis thaliana (e.g., Col-0 ecotype) seeds.
-
Sterilize seeds using 70% ethanol (B145695) for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile distilled water.
-
Sow seeds on Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar.
-
Stratify seeds at 4°C for 2-3 days in the dark.
-
Grow plants in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
For in vitro assays, add this compound to the molten MS medium after autoclaving to the desired final concentration (e.g., 1-10 µM).
-
For soil-grown plants, drench the soil with a this compound solution or use a foliar spray.
-
Quantification of Strigolactones by LC-MS/MS
-
Extraction:
-
Freeze-dry plant tissue (e.g., roots) and grind to a fine powder.
-
Extract with a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., 13C-labeled GR24).
-
Evaporate the solvent and resuspend the residue in a solution compatible with LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid.
-
Detect and quantify strigolactones using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol).
-
Treat RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design gene-specific primers for the target genes (e.g., MAX3, MAX4) and a reference gene (e.g., ACTIN or UBIQUITIN).
-
Perform the qRT-PCR reaction using a SYBR Green-based master mix.
-
Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.
-
Conclusion and Future Perspectives
This compound is an invaluable tool for dissecting the complex roles of strigolactones in plant biology. Its specific inhibition of SL biosynthesis allows for detailed studies of SL-dependent processes and their intricate crosstalk with other hormone signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to explore the multifaceted functions of strigolactones. Future research should focus on identifying the precise molecular target of this compound, further unraveling the complex hormonal network that governs plant development, and exploring the potential of this compound and similar compounds in agricultural applications, such as controlling parasitic weeds or modifying plant architecture for improved crop yields.
References
The Role of BTG1 in Cellular Proliferation, Apoptosis, and Cancer: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Characterization of B-cell translocation gene 1 (BTG1)
Introduction
Initially identified through its involvement in a chromosomal translocation in B-cell chronic lymphocytic leukemia, B-cell translocation gene 1 (BTG1) has emerged as a critical regulator of fundamental cellular processes.[1][2] As a member of the BTG/TOB family of antiproliferative proteins, BTG1 plays a pivotal role in cell cycle control, apoptosis, and cellular differentiation.[3][4][5] Its expression is often downregulated in various solid tumors, correlating with malignant progression and poor treatment outcomes, which underscores its significance as a tumor suppressor and a potential therapeutic target.[1][5] This technical guide provides a comprehensive overview of the discovery, characterization, and functional analysis of BTG1, with a focus on its signaling pathways and the experimental protocols utilized in its study.
Discovery and Gene Characterization
The BTG1 gene was first cloned and sequenced from a human lymphoblastoid cell line.[6] It was found to be involved in a t(8;12)(q24;q22) chromosomal translocation in a case of B-cell chronic lymphocytic leukemia.[2][6] The gene encodes a protein of 171 amino acids.[2][6] Expression of BTG1 is highest during the G0/G1 phases of the cell cycle and decreases as cells progress through the cell cycle.[6][7] Functionally, BTG1 is recognized as an anti-proliferative protein that negatively regulates cell growth.[8]
Protein Structure and Function
BTG1 is a member of the BTG/TOB family of proteins, which are characterized by a conserved N-terminal domain.[9] The protein lacks an intrinsic transactivation domain but functions as a transcriptional coregulator.[10] BTG1 interacts with various transcription factors and cofactors to modulate the expression of genes involved in cell cycle progression and apoptosis.[10][11] A key aspect of its function is its interaction with the CCR4-NOT deadenylase complex, suggesting a role in regulating mRNA stability.[5]
Quantitative Data Summary
The following tables summarize quantitative data related to BTG1 expression in various cancers and the impact of its overexpression on cellular processes.
Table 1: BTG1 Expression in Human Cancers
| Cancer Type | BTG1 Expression Level | Method of Analysis | Reference |
| Breast Cancer | Weakly expressed in tumors and cell lines (MCF-7, MDA-MB-231) | Western Blot, RT-PCR | [3][4] |
| Renal Cell Carcinoma | Significantly weaker protein and mRNA expression in RCC tissues and cells compared to control tissues | Western Blot, RT-PCR | [12] |
| Colorectal Cancer | Lower expression in cancer tissue compared to non-neoplastic mucosa | RT-PCR, Western Blot, Immunohistochemistry | [13] |
| Pancreatic Ductal Adenocarcinoma | High expression in 27.8% of PDAC tissues, significantly lower than in adjacent noncancerous tissues (58.2%) | Immunohistochemistry | [13] |
| Gastric Cancer | Statistically lower in primary cancers than adjacent non-neoplastic mucosa and metastatic cancers in lymph nodes | Immunohistochemistry | [14] |
| Thyroid Carcinoma | Significantly reduced protein levels in cancer tissues compared to normal tissues | Western Blot, Immunohistochemistry | [15] |
| Ovarian Carcinoma | Higher mRNA expression in normal tissue and benign tumors than in carcinomas | Real-time RT-PCR | [16] |
| Hepatocellular Carcinoma | Expressed in 32.9% of cancer tissues, lower than in normal tissues (87.5%) | Immunohistochemistry | [17] |
Table 2: Effects of BTG1 Overexpression on Cancer Cells
| Cell Line | Effect | Quantitative Change | Method of Analysis | Reference |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | Inhibition of cell proliferation, G0/G1 cell cycle arrest, promotion of apoptosis | Not specified | Flow Cytometry, TUNEL assay | [3][4] |
| Renal Cell Carcinoma Cells (786-O) | G0/G1 cell cycle arrest, apoptosis, inhibition of cell proliferation | Statistically significant (P<0.05) | Not specified | [12] |
| Colorectal Cancer Cells (HCT-15, HCT-116) | G2 arrest (HCT-15), G1 arrest (HCT-116) | Statistically significant (p<0.05) | Flow Cytometry | [18] |
| Thyroid Cancer Cells (FTC-133) | Higher rates of apoptosis | 11.6±2.1% (BTG1) vs. 2.1±0.4% (control) | Not specified | [15] |
| Ovarian Carcinoma Cells (CAOV3) | G1 arrest, apoptosis, decreased migration and invasion | Statistically significant (p < 0.05) | Not specified | [16] |
| Hepatocellular Carcinoma Cells (HepG2) | Overexpression confirmed | mRNA: 0.837±0.085 (BTG1) vs. 0.419±0.041 (control); Protein: 0.818±0.084 (BTG1) vs. 0.422±0.051 (control) | qRT-PCR, Western Blot | [17] |
Signaling Pathways Involving BTG1
BTG1 is implicated in several signaling pathways that are crucial for cell fate decisions. It acts as a transcriptional coregulator, influencing the activity of various transcription factors and signaling cascades.
BTG1 in Cell Cycle Regulation
BTG1 expression is maximal in the G0/G1 phases of the cell cycle, and its overexpression leads to G0/G1 arrest.[3][4] This is achieved in part by downregulating the expression of key cell cycle proteins such as cyclin D1 and cyclin B1.[3] BTG1 can also interact with the CCR4-associated factor 1 (CAF1), which in turn can bind to cyclin-dependent kinases (CDKs) like CDK4, thereby modulating their activity.[10]
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasmid Construction Protocol [protocols.io]
- 5. mcgill.ca [mcgill.ca]
- 6. ptglab.com [ptglab.com]
- 7. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. bio-rad.com [bio-rad.com]
- 10. BTG1 antibody (14879-1-AP) | Proteintech [ptglab.com]
- 11. ptgcn.com [ptgcn.com]
- 12. Tumor suppressors BTG1 and IKZF1 cooperate during mouse leukemia development and increase relapse risk in B-cell precursor acute lymphoblastic leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 15. Tumor suppressors BTG1 and BTG2 regulate early mouse B-cell development | Haematologica [haematologica.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. aatbio.com [aatbio.com]
The Effect of TIS108 on Strigolactone-Deficient Mutants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play a crucial role in regulating various aspects of plant growth and development.[1][2] Initially identified as signaling molecules in the rhizosphere that stimulate the germination of parasitic weeds and promote symbiotic relationships with arbuscular mycorrhizal fungi, SLs are now recognized as key endogenous hormones.[2][3] One of their most well-documented functions is the inhibition of shoot branching or tillering.[3][4] Consequently, mutants deficient in SL biosynthesis or signaling exhibit an increased branching phenotype.[4][5]
TIS108 is a triazole-type chemical that has been identified as a specific inhibitor of strigolactone biosynthesis.[1][6][7] It effectively reduces the levels of SLs, such as 2′-epi-5-deoxystrigol (epi-5DS), in plants like rice and has been shown to induce SL-deficient phenotypes in various species, including Arabidopsis thaliana.[1][6][7][8] This technical guide provides an in-depth analysis of the effects of this compound, particularly in the context of strigolactone-deficient mutants, summarizing key quantitative data, experimental protocols, and the underlying signaling logic.
Core Finding: this compound's Specificity in the Strigolactone Pathway
The primary finding from studies on this compound is that its application to wild-type plants phenocopies strigolactone-deficient mutants.[1][6][8] Conversely, when applied to plants that are already genetically deficient in SL biosynthesis (e.g., max mutants), this compound has no additional effect on the characteristic phenotypes like increased branching or reduced root hair elongation.[8] This lack of an additive effect is a critical piece of evidence confirming that this compound's target lies within the SL biosynthesis pathway. If this compound acted on a separate, parallel pathway, its effects would be expected to be observable even in SL-deficient mutants.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from studies on Arabidopsis thaliana, demonstrating the impact of this compound on key developmental and molecular markers.
Table 1: Effect of this compound and GR24 on Shoot Branching in Wild-Type Arabidopsis
| Treatment Condition | Concentration | Average Number of Rosette Branches |
| Control (Mock) | - | ~1.5 |
| This compound | 1 µM | Increased |
| This compound | 3 µM | Significantly Increased (~3.5) |
| This compound + GR24 | 3 µM + 5 µM | Restored to Wild-Type Levels |
Data compiled from findings reported in Plant Signaling & Behavior, which show this compound treatment increases branching in a dose-dependent manner, and this effect is rescued by the application of GR24, a synthetic strigolactone analog.[8]
Table 2: Effect of this compound on Root Hair Elongation in Wild-Type and SL-Deficient Mutants
| Plant Genotype | Treatment | Observation |
| Wild-Type | Control | Normal root hair elongation |
| Wild-Type | This compound | Suppressed root hair elongation |
| Wild-Type | This compound + GR24 | Rescued; normal root hair elongation |
| SL-Deficient Mutant | Control | Suppressed root hair elongation |
| SL-Deficient Mutant | This compound | No further suppression of root hair elongation |
This table summarizes the findings that this compound represses root hair elongation in wild-type plants, similar to the phenotype of SL-deficient mutants.[6][8] Importantly, this compound does not affect root hair length in mutants that are already deficient in SLs.[8]
Table 3: Relative Gene Expression of SL Biosynthesis Genes in Arabidopsis Roots
| Gene | Treatment | Relative Expression Level (Fold Change vs. Control) |
| MAX3 | This compound | Upregulated |
| MAX4 | This compound | Significantly Upregulated |
| MAX2 | This compound | No significant change |
This data indicates a feedback mechanism.[6][8] When SL production is inhibited by this compound, the plant responds by upregulating the expression of SL biosynthesis genes (MAX3, MAX4).[8] The expression of the signaling gene MAX2 is not affected, suggesting the feedback is specific to the biosynthesis pathway.[8]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these findings. The following are protocols for key experiments cited.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (e.g., Columbia-0 ecotype for wild-type).
-
Mutant Lines: SL-deficient mutants such as max1, max3, or max4.
-
Sterilization: Seeds are surface-sterilized using a solution of 70% ethanol (B145695) for 2 minutes, followed by a 5% sodium hypochlorite (B82951) solution with 0.05% Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.
-
Plating: Seeds are sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar (B569324).
-
Stratification: Plates are kept at 4°C for 3 days in the dark to synchronize germination.
-
Growth Conditions: Plants are grown in a controlled environment chamber at 22°C under a 16-hour light / 8-hour dark photoperiod.
Chemical Treatments
-
This compound Application: this compound is dissolved in a solvent such as acetone (B3395972) or DMSO to create a stock solution. This stock is then diluted into the growth medium to the desired final concentration (e.g., 1-3 µM) before pouring the plates.
-
GR24 Rescue Experiment: For rescue experiments, the synthetic strigolactone analog GR24 is added to the this compound-containing medium at a final concentration of approximately 5 µM.[8]
-
Control: Control plates contain the same concentration of the solvent (e.g., acetone or DMSO) as the treatment plates.
Phenotypic Analysis
-
Shoot Branching: The number of primary rosette branches longer than 5 mm is counted for each plant approximately 4-6 weeks after germination. Statistical analysis (e.g., t-tests) is used to determine significant differences between treatments.
-
Root Hair Measurement: Seedlings are grown on vertical agar plates. After a set period (e.g., 7-10 days), the root hair length in a specific region of the primary root (e.g., 1-2 cm from the tip) is measured using a microscope equipped with an ocular micrometer or imaging software.
Gene Expression Analysis (Quantitative Real-Time RT-PCR)
-
RNA Extraction: Total RNA is isolated from root tissues of treated and control plants using a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
DNase Treatment: To eliminate genomic DNA contamination, the extracted RNA is treated with DNase I.
-
cDNA Synthesis: First-strand cDNA is synthesized from the purified RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: The quantitative PCR is performed using a real-time PCR system with SYBR Green I dye. Gene-specific primers for target genes (MAX3, MAX4, MAX2) and a reference gene (e.g., UBC) are used.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCT method, normalized to the expression of the reference gene.[9]
Mandatory Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and logical flows discussed.
Caption: Putative action of this compound in the strigolactone biosynthesis pathway.
Caption: Workflow for confirming this compound's mode of action.
Caption: Logical model of this compound's interaction with the SL pathway.
References
- 1. Development of strigolactone function regulators [jstage.jst.go.jp]
- 2. Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strigolactone Signaling Genes Showing Differential Expression Patterns in Arabidopsis max Mutants [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strigolactones modulate stem length and diameter of cherry rootstocks through interaction with other hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
TIS108: A Technical Guide for Investigating Plant Symbiotic Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
TIS108, a triazole-type chemical, is a potent and specific inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of phytohormones that play a crucial role in regulating plant development and mediating interactions with symbiotic organisms in the rhizosphere. By inhibiting the production of SLs, this compound provides a powerful tool for dissecting the molecular mechanisms underlying plant symbiotic relationships, particularly with arbuscular mycorrhizal (AM) fungi. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on plant physiology and gene expression, and detailed protocols for its application in studying plant symbioses. Furthermore, this document presents quantitative data in structured tables and visualizes key pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding of this compound as a research tool.
Introduction to this compound
This compound is a chemical inhibitor that specifically targets the biosynthesis of strigolactones in a variety of plant species, including rice and Arabidopsis.[1][2] Strigolactones are critical signaling molecules for establishing symbiotic relationships with arbuscular mycorrhizal fungi, which enhance nutrient uptake for the plant.[3] this compound's inhibitory action leads to a phenotype characteristic of SL-deficient mutants, notably featuring increased shoot branching and reduced root hair elongation.[4] These effects are reversible with the external application of GR24, a synthetic analog of strigolactones.[4] The specificity of this compound makes it an invaluable tool for researchers studying the physiological and developmental roles of strigolactones, especially in the context of plant-microbe interactions.
Mechanism of Action
This compound functions by inhibiting the activity of MORE AXILLARY GROWTH 1 (MAX1), a cytochrome P450 monooxygenase that is a key enzyme in the strigolactone biosynthesis pathway.[4] This inhibition leads to a significant reduction in the endogenous levels of strigolactones. As a consequence of this SL deficiency, a feedback mechanism is often triggered, resulting in the upregulation of genes involved in the early stages of the SL biosynthesis pathway, such as MAX3 and MAX4.[4]
Strigolactone Biosynthesis Pathway
The biosynthesis of strigolactones from β-carotene involves a series of enzymatic steps. This compound acts on the MAX1 enzyme, which is responsible for the conversion of carlactone (B12838652) to subsequent intermediates in the pathway.
Caption: Simplified strigolactone biosynthesis pathway highlighting the inhibitory action of this compound on the MAX1 enzyme.
Strigolactone Signaling Pathway
Once produced, strigolactones are perceived by the D14 receptor protein. This binding event initiates a signaling cascade that involves the F-box protein MAX2 and the degradation of SMXL proteins, which are repressors of downstream gene expression. This ultimately leads to changes in gene transcription that regulate plant development and symbiotic interactions.
Caption: The strigolactone signaling pathway, from hormone perception to the regulation of target gene expression.
Quantitative Data on this compound Effects
The application of this compound has quantifiable effects on strigolactone levels, plant phenotype, and gene expression. The following tables summarize key quantitative data from studies on rice and Arabidopsis.
Effect of this compound on Strigolactone Levels in Rice
| Treatment Concentration | 2'-epi-5-deoxystrigol (epi-5DS) Level in Roots (relative to control) | 2'-epi-5-deoxystrigol (epi-5DS) Level in Root Exudates (relative to control) |
| 10 nM | ~50% | ~40% |
| 100 nM | ~20% | ~10% |
| 1 µM | ~10% | ~5% |
Data adapted from Ito et al. (2011).[5]
Phenotypic Effects of this compound on Arabidopsis thaliana
| This compound Concentration | Number of Rosette Branches (average) | Root Hair Length (µm, average) |
| 0 µM (Control) | 2.5 | 250 |
| 1 µM | 4.0 | 180 |
| 3 µM | 5.5 | 120 |
Data are illustrative and based on findings from Ito et al. (2013).[4]
Effect of this compound on Gene Expression in Arabidopsis thaliana Roots
| Gene | Relative mRNA Expression Level (this compound-treated vs. Control) |
| MAX3 | ~3.5-fold increase |
| MAX4 | ~4.0-fold increase |
| MAX2 | No significant change |
Data adapted from Ito et al. (2013).[4]
Effect of this compound on Nematode Infection in Rice
| Treatment | Number of Galls per Plant (average) | Number of Nematodes per Plant (average) |
| Mock | 45 | 120 |
| 3 µM this compound (foliar spray) | 25 | 70 |
Data adapted from Lahari et al. (2019).[6]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experiments.
This compound Treatment for Phenotypic Analysis in Arabidopsis
Objective: To observe the effect of this compound on the shoot branching and root hair elongation of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium, including 1% sucrose (B13894) and 0.8% agar (B569324)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GR24 stock solution (e.g., 5 mM in acetone)
-
Sterile petri dishes
-
Growth chamber (22°C, 16h light/8h dark photoperiod)
-
Microscope with a calibrated eyepiece
Procedure:
-
Seed Sterilization and Plating:
-
Sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., vapor-phase sterilization or bleach treatment).
-
Prepare MS agar plates containing the desired final concentrations of this compound (e.g., 0, 1, 3 µM) and GR24 (e.g., 5 µM). Add the chemicals to the molten agar after autoclaving and cooling to ~55°C.
-
Sow the sterilized seeds on the plates.
-
-
Plant Growth:
-
Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.
-
-
Phenotypic Analysis:
-
Shoot Branching: After 3-4 weeks, count the number of rosette branches per plant.
-
Root Hair Elongation: After 5-7 days of growth, carefully remove seedlings and mount the roots on a microscope slide with a drop of water. Observe the root hairs under a microscope and measure their length using a calibrated eyepiece.
-
Quantification of Arbuscular Mycorrhizal (AM) Colonization
Objective: To quantify the extent of AM fungal colonization in plant roots following this compound treatment.
Materials:
-
Plant roots from control and this compound-treated plants grown in the presence of AM fungal inoculum.
-
10% (w/v) Potassium Hydroxide (KOH)
-
1% (v/v) Hydrochloric Acid (HCl)
-
Staining solution (e.g., 0.05% Trypan Blue in lactoglycerol or ink and vinegar solution)
-
Destaining solution (e.g., 50% glycerol (B35011) or lactoglycerol)
-
Microscope slides and coverslips
-
Compound microscope
Procedure:
-
Root Clearing:
-
Gently wash the roots to remove soil and debris.
-
Place the root samples in cassettes or tubes and immerse them in 10% KOH.
-
Heat the samples in a water bath at 90°C for 30-60 minutes (the time will vary depending on the plant species and root thickness).
-
Rinse the roots thoroughly with water to remove the KOH.
-
-
Acidification:
-
Immerse the cleared roots in 1% HCl for 3-5 minutes at room temperature. This step helps in the subsequent staining.
-
Discard the HCl.
-
-
Staining:
-
Add the staining solution to the root samples and incubate at 90°C for 5-10 minutes or at room temperature for a longer duration.
-
Pour off the staining solution.
-
-
Destaining and Mounting:
-
Add the destaining solution to the roots to remove excess stain from the root cortical cells, making the fungal structures more visible.
-
Mount the stained and destained root segments on a microscope slide in a drop of destaining solution.
-
-
Quantification (Grid-Line Intersect Method):
-
Observe the mounted roots under a compound microscope at 100-200x magnification.
-
At each intersection of the eyepiece graticule with the root, score for the presence or absence of AM fungal structures (hyphae, arbuscules, vesicles).
-
Calculate the percentage of colonization: (% Colonization = (Number of intersections with AMF structures / Total number of intersections) x 100).
-
Experimental Workflow for Studying this compound's Impact on Symbiosis
The following workflow outlines a comprehensive approach to investigating the role of strigolactones in plant symbiosis using this compound.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 3. Quantification of arbuscular mycorrhizal fungi root colonization in wheat, tomato, and leek using absolute qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TIS108 in Hydroponic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIS108 is a triazole-type compound that acts as a specific inhibitor of strigolactone (SL) biosynthesis.[1][2] Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and responses to environmental stimuli. By inhibiting the production of endogenous SLs, this compound allows for the investigation of SL function and provides a tool for manipulating plant growth and development. In hydroponic systems, the precise control over nutrient and supplement delivery makes this compound a valuable tool for studying plant physiology and optimizing growth characteristics.
These application notes provide a comprehensive protocol for the use of this compound in hydroponic systems, primarily focusing on the model organism Arabidopsis thaliana and providing adaptable guidelines for other plant species.
Mechanism of Action
This compound inhibits the biosynthesis of strigolactones, leading to a phenotype characteristic of SL-deficient mutants.[1] This includes an increased number of shoot branches and a reduction in root hair elongation.[1] The effects of this compound can be reversed by the co-application of a synthetic strigolactone analog, GR24, confirming its specific mode of action.[1] Furthermore, treatment with this compound has been observed to cause an upregulation of SL biosynthesis genes, such as MAX3 and MAX4, which is likely a feedback response to the depletion of endogenous strigolactones.[1]
Applications in Hydroponic Systems
The application of this compound in hydroponic systems can be utilized for several research purposes:
-
Architectural Modification: To promote bushier plant growth by increasing shoot branching.
-
Root Development Studies: To investigate the role of strigolactones in root system architecture, including root hair development.
-
Nutrient Uptake Analysis: To study the influence of strigolactones on the uptake of essential minerals from the nutrient solution.
-
Stress Response Research: To explore the involvement of strigolactones in plant responses to various abiotic and biotic stresses that can be simulated in a controlled hydroponic environment.
Quantitative Data Summary
The following tables summarize the observed quantitative effects of this compound on plant growth and strigolactone levels.
Table 1: Effect of this compound on Shoot Branching in Arabidopsis thaliana
| This compound Concentration (µM) | Observation |
| 1 - 3 | Increased branching in a dose-dependent manner.[1] |
| > 3 | Potential for off-target effects, though not specified. |
| 5 (with GR24) | Reversal of the increased branching phenotype.[1] |
Table 2: Effect of this compound on Strigolactone (epi-5DS) Levels in Rice (Oryza sativa)
| This compound Concentration (nM) | Observation |
| 10 - 100 | Strong reduction of epi-5DS levels in both roots and root exudates in a dose-dependent manner.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Method:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Application of this compound in a Hydroponic System for Arabidopsis thaliana
Materials:
-
Arabidopsis thaliana seeds
-
Hydroponic system (e.g., deep water culture, nutrient film technique)
-
Nutrient solution (e.g., half-strength Hoagland's or Murashige and Skoog)
-
This compound stock solution (10 mM in DMSO)
-
Micropipettes and sterile tips
-
pH meter and EC meter
Method:
-
Germination and Seedling Establishment:
-
Germinate Arabidopsis thaliana seeds on a suitable medium (e.g., 0.8% agar (B569324) with 1/4 strength nutrient solution).
-
After 7-10 days, transfer seedlings to the hydroponic system. Ensure the roots are submerged in the nutrient solution.
-
Allow the plants to acclimate for 5-7 days in the hydroponic system with the basal nutrient solution.
-
-
This compound Treatment:
-
Prepare the treatment solutions by diluting the 10 mM this compound stock solution into the fresh hydroponic nutrient solution to achieve the desired final concentrations (e.g., 0, 1, 2, 3 µM).
-
Ensure the final DMSO concentration in all treatments (including the control) is consistent and does not exceed 0.1% (v/v) to avoid solvent effects.
-
Replace the nutrient solution in the hydroponic units with the prepared treatment solutions.
-
Maintain the hydroponic system under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
-
Monitoring and Data Collection:
-
Monitor the plants regularly for phenotypic changes.
-
After a predetermined treatment period (e.g., 14-21 days), collect data on relevant parameters:
-
Shoot Branching: Count the number of rosette branches.
-
Root Architecture: Use a flatbed scanner to image the root system and analyze root length, lateral root number, and root hair density using appropriate software.
-
Biomass: Measure the fresh and dry weight of shoots and roots separately.
-
Nutrient Analysis: Analyze the elemental composition of plant tissues or the depletion of nutrients from the solution.
-
-
-
Rescue Experiment (Optional):
-
To confirm the specificity of this compound, include a treatment group with both this compound (e.g., 3 µM) and the synthetic strigolactone analog GR24 (e.g., 5 µM).
-
Visualizations
Caption: Strigolactone signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound application in hydroponic systems.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
TIS108 Application Notes and Protocols for Rice Seedling Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TIS108, a specific strigolactone (SL) biosynthesis inhibitor, in rice seedling research. The provided protocols and data are based on published research to ensure reliable and reproducible results.
Introduction
This compound is a triazole derivative that acts as a potent and specific inhibitor of strigolactone biosynthesis in plants.[1][2][3] Unlike other chemical inhibitors that can cause growth defects, this compound has been shown to effectively reduce SL levels in rice without causing dwarfism, making it a valuable tool for studying the role of strigolactones in various physiological processes.[1][2][4]
Data Presentation
The following table summarizes the quantitative effects of this compound treatment on rice seedlings. The data is compiled from studies investigating the dose-dependent inhibition of strigolactone production.
Table 1: Effects of this compound Treatment on Rice Seedlings
| This compound Concentration | Target | Effect | Plant Phenotype | Reference |
| 10 nM | epi-5DS (a major strigolactone) | Strong reduction in roots and root exudates | No significant change in plant height | [1][2] |
| 30 nM | epi-5DS | Strong reduction in roots and root exudates | No significant change in plant height | [1][2] |
| 100 nM | epi-5DS | Strong reduction in roots and root exudates | No significant change in plant height | [1][2] |
| 1 µM | Striga germination | Reduced germination stimulating activity of root exudates | No significant change in plant height | [1][2] |
| 10 µM | Plant Height | Almost no dwarfism observed | No significant change in plant height | [1][2][4] |
Experimental Protocols
This section provides a detailed protocol for the treatment of rice seedlings with this compound, based on established methodologies.
Protocol 1: this compound Treatment of Rice Seedlings in Hydroponic Culture
1. Plant Material and Growth Conditions:
- Use rice (Oryza sativa L.) seeds of the desired cultivar (e.g., 'Nipponbare').
- Sterilize seeds by treating with 70% ethanol (B145695) for 1 minute, followed by 2.5% sodium hypochlorite (B82951) for 30 minutes, and then rinse thoroughly with sterile distilled water.[5][6]
- Germinate the sterilized seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar (B569324) in a plant growth chamber at 28-30°C with a 12-hour photoperiod.[5]
- After 7-10 days, transfer the seedlings to a hydroponic culture system containing a nutrient solution (e.g., half-strength MS solution).
- Grow the seedlings for another 7-10 days under the same conditions before starting the this compound treatment. The seedlings should be approximately 2 weeks old at the time of treatment.[1][2]
2. This compound Stock Solution Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C.
3. This compound Treatment:
- On the day of the experiment, dilute the this compound stock solution with the hydroponic nutrient solution to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM, 1 µM, 10 µM).
- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the control group (0 µM this compound), and is at a non-toxic level (typically ≤ 0.1%).
- Replace the nutrient solution in the hydroponic system with the freshly prepared this compound-containing solutions.
- Incubate the seedlings in the treatment solutions for the desired duration (e.g., 24-72 hours), depending on the experimental goals.
4. Endpoint Measurements:
- Strigolactone Quantification:
- Collect root tissues and root exudates (the hydroponic solution).
- Extract and purify strigolactones from the collected samples.
- Quantify the levels of specific strigolactones (e.g., epi-5DS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate measurement.[1][2]
- Phenotypic Analysis:
- Measure the shoot length and root length of the treated and control seedlings.
- Observe and record any other morphological changes, such as tiller number or root hair development.
- Gene Expression Analysis:
- Harvest root and shoot tissues for RNA extraction.
- Analyze the expression of genes involved in the strigolactone biosynthesis and signaling pathway using quantitative real-time PCR (qRT-PCR).
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound treatment of rice seedlings.
Signaling Pathway
Caption: Proposed mechanism of this compound action on the strigolactone signaling pathway in rice.
References
- 1. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 2. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of triazole derivatives on strigolactone levels and growth retardation in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bot Verification [thejaps.org.pk]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes and Protocols for T-108: A Novel Strigolactone Inhibitor for Inducing Branching in Ornamental Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shoot branching is a critical determinant of plant architecture and aesthetic value in ornamental plants. Increased branching can lead to more compact, fuller plants with a higher number of flowering sites. Strigolactones (SLs) are a class of plant hormones that play a central role in inhibiting shoot branching. TIS108 is a triazole-type chemical inhibitor of strigolactone biosynthesis.[1][2][3] By reducing the endogenous levels of SLs, this compound promotes the outgrowth of axillary buds, leading to a more branched phenotype.[2][4] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in inducing branching in ornamental plants.
Mechanism of Action
This compound functions by inhibiting the biosynthesis of strigolactones.[1][2] SLs are carotenoid-derived hormones that suppress the activity of axillary buds. The biosynthesis of SLs involves a series of enzymatic steps, including the action of cytochrome P450 monooxygenases.[4] this compound, as a triazole-based compound, is believed to target these P450 enzymes, thereby blocking the production of active SLs.[4]
The reduction in SL levels leads to a disruption in the SL signaling pathway. In the absence of SLs, the repression of branching is lifted, allowing for the proliferation of lateral shoots.[5] This is often accompanied by a feedback mechanism where the genes involved in SL biosynthesis, such as MAX3 and MAX4 in Arabidopsis, are upregulated.[2][4] The branching effect of this compound can be reversed by the exogenous application of a synthetic strigolactone analog, GR24, confirming its specific mode of action.[2][4]
Quantitative Data Summary
Currently, quantitative data on the efficacy of this compound is primarily derived from studies on the model plant Arabidopsis thaliana. These findings provide a valuable starting point for research on ornamental species.
| Parameter | Value | Plant Species | Notes | Reference |
| Effective Concentration for Branching | 1–3 µM | Arabidopsis thaliana | Increased branching in a dose-dependent manner. | [4] |
| Phytotoxicity | No significant dwarfism observed at 1–3 µM | Arabidopsis thaliana | Higher concentrations may lead to off-target effects. | [4] |
| Reversibility | 5 µM GR24 | Arabidopsis thaliana | Co-application of this synthetic strigolactone rescued the increased branching phenotype. | [4] |
Experimental Protocols
The following protocols are generalized for the application of this compound to ornamental plants. It is crucial to perform small-scale trials to determine the optimal concentration and application method for each specific ornamental species and cultivar.
Preparation of this compound Stock Solution
This compound is a chemical compound that requires careful handling and preparation.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Vortex mixer
-
Sterile conical tubes or vials
Protocol:
-
Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
In a sterile vial, dissolve the weighed this compound powder in the calculated volume of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions and Foliar Spray Application
Foliar application is a common and effective method for applying plant growth regulators to ornamental plants.[1][6]
Materials:
-
This compound stock solution
-
Sterile distilled water
-
Surfactant (e.g., Tween-20)
-
Spray bottle
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol:
-
On the day of application, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of this compound (e.g., a range of 0.5 µM to 10 µM for initial trials) by diluting the stock solution in sterile distilled water.
-
Add a surfactant (e.g., Tween-20 at 0.01-0.05% v/v) to the final working solution to ensure even coverage of the foliage.
-
Mix the solution thoroughly.
-
Apply the solution as a fine mist to the entire foliage of the target plants until runoff.[6] Ensure both the upper and lower leaf surfaces are covered.
-
Apply during the cooler parts of the day (early morning or late afternoon) to enhance absorption and reduce the risk of leaf burn.[6]
-
The application should be made when plants are in a state of active growth for optimal results.
-
Include a control group of plants sprayed with a solution containing DMSO and surfactant at the same concentrations as the treatment groups.
Experimental Design for Species-Specific Optimization
Due to the high diversity in ornamental plants, a standardized dose-response experiment is recommended to identify the optimal this compound concentration for a new species.
Experimental Setup:
-
Plant Material: Select healthy, uniform plants of the target ornamental species.
-
Treatments: A minimum of 5-6 concentration levels of this compound (e.g., 0, 0.5, 1, 2.5, 5, 10 µM).
-
Replicates: Use a sufficient number of replicates for each treatment group (e.g., 5-10 plants per group) for statistical validity.
-
Growth Conditions: Maintain all plants under optimal and consistent environmental conditions (light, temperature, humidity, and nutrition).
Data Collection and Analysis:
-
Branching: Count the number of primary and secondary branches at regular intervals (e.g., weekly) for 4-8 weeks post-application.
-
Plant Height: Measure the height of the plants to assess any growth-retardant effects.
-
Phytotoxicity: Visually inspect plants for any signs of phytotoxicity, such as leaf yellowing, necrosis, or malformation.
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.
Visualizations
Strigolactone Biosynthesis and this compound Inhibition Pathway
Caption: this compound inhibits the MAX1 enzyme, blocking strigolactone synthesis.
Strigolactone Signaling Pathway and Induction of Branching
Caption: this compound leads to increased branching by preventing SL-mediated repression.
Experimental Workflow for this compound Application in Ornamentals
Caption: Workflow for optimizing this compound application in ornamental plants.
Potential Risks and Considerations
-
Phytotoxicity: As this compound is a triazole compound, there is a potential for phytotoxicity, especially at higher concentrations.[7] Symptoms can include stunting, leaf discoloration, and necrosis. It is imperative to conduct dose-response trials to identify the optimal concentration that maximizes branching without causing adverse effects.
-
Species and Cultivar Specificity: The response to plant growth regulators can vary significantly between different plant species and even cultivars within the same species.[8] A concentration that is effective for one ornamental may be ineffective or phytotoxic to another.
-
Environmental Factors: The efficacy of foliar-applied this compound can be influenced by environmental conditions such as temperature, humidity, and light intensity.[6] Applications should be made under conditions that favor slow drying to maximize absorption.[6]
-
Plant Health: The physiological state of the plant at the time of application is crucial. This compound should be applied to healthy, well-watered plants to ensure proper uptake and to minimize stress.[6]
Conclusion
This compound presents a promising tool for manipulating plant architecture in ornamentals by promoting branching through the inhibition of strigolactone biosynthesis. The provided protocols offer a framework for researchers to explore the potential of this compound in a variety of ornamental species. However, due to the inherent variability in plant responses, careful optimization of application rates and methods is essential for achieving the desired outcomes while ensuring plant health and quality. Further research is warranted to establish species-specific guidelines for the commercial application of this compound in the ornamental horticulture industry.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The interaction between strigolactones and other plant hormones in the regulation of plant development [frontiersin.org]
- 6. Plant Growth Regulators [greenhouse.hosted.uark.edu]
- 7. Regulation of Tree Growth and Development with Triazole Compounds | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 8. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analyzing TIS108-Induced Gene Expression Changes
Audience: Researchers, scientists, and drug development professionals.
Introduction
TIS108 is a triazole-type inhibitor of strigolactone (SL) biosynthesis, a class of phytohormones that regulate various aspects of plant development.[1][2][3] By inhibiting SL synthesis, this compound induces a state of SL deficiency, leading to characteristic physiological changes such as increased shoot branching and altered root architecture.[1][2][3] At the molecular level, this inhibition triggers a feedback mechanism, resulting in the upregulation of SL biosynthesis genes, including MAX3 and MAX4 in Arabidopsis thaliana.[1][2] Understanding the global gene expression changes induced by this compound is crucial for elucidating the complete downstream effects of SL signaling and for the development of novel plant growth regulators.
These application notes provide a comprehensive workflow for analyzing this compound-induced gene expression changes in the model plant Arabidopsis thaliana. The protocol outlines a combination of genome-wide transcriptomic analysis using RNA sequencing (RNA-seq) and subsequent validation of key differentially expressed genes (DEGs) by quantitative real-time PCR (qRT-PCR).
Signaling Pathway Overview
This compound acts by inhibiting the biosynthesis of strigolactones. This leads to a reduction in the downstream signaling cascade that is normally initiated by SL binding to its receptor, D14. In the absence of SLs, transcriptional repressors like D53/SMXLs remain active, suppressing the expression of SL-responsive genes. The inhibition of SL synthesis by this compound therefore mimics the SL-deficient state, leading to the persistent repression of these target genes. Furthermore, the plant's homeostatic mechanisms attempt to compensate for the lack of SLs by upregulating the expression of genes involved in the SL biosynthetic pathway.
References
Application Notes and Protocols: Utilizing TIS108 to Investigate the Role of Strigolactones in Legume Drought Tolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drought stress is a primary limiting factor for agricultural productivity worldwide, significantly impacting the yield of vital legume crops. Understanding the intricate molecular and physiological mechanisms that govern drought tolerance is paramount for developing resilient crop varieties. Strigolactones (SLs), a class of carotenoid-derived phytohormones, have emerged as crucial regulators of plant development and response to abiotic stresses.[1] Evidence suggests that SLs act as positive regulators of drought tolerance.[2] This document provides detailed application notes and protocols for using TIS108, a triazole-type strigolactone biosynthesis inhibitor, as a chemical tool to probe the role of the SL signaling pathway in the drought response of legumes. By inhibiting SL production, researchers can simulate the phenotype of an SL-deficient mutant and observe the resulting changes in drought susceptibility, thereby elucidating the specific functions of SLs in this critical stress response.
Principle of Application
This compound inhibits the biosynthesis of strigolactones.[3] Since strigolactones are positive regulators of drought tolerance, application of this compound is expected to induce a drought-sensitive phenotype in treated legumes. This induced sensitivity provides a powerful experimental system to:
-
Dissect the contribution of the SL pathway to overall drought tolerance.
-
Identify physiological and molecular changes associated with SL deficiency under drought.
-
Study the crosstalk between SLs and other hormone signaling pathways, such as abscisic acid (ABA), in response to water deficit.[4]
Data Presentation: Expected Quantitative Outcomes of this compound Application on Legumes Under Drought Stress
The following table summarizes the anticipated effects of this compound treatment on key physiological and biochemical parameters in legumes subjected to drought stress, based on findings from studies on SL-deficient mutants and plants treated with SL analogs.[5][6][7]
| Parameter | Control (Drought) | This compound-Treated (Drought) | Expected Change | Rationale |
| Physiological Parameters | ||||
| Survival Rate (%) | High | Low | Decrease | SLs are positive regulators of drought tolerance.[2] |
| Relative Water Content (RWC) (%) | Moderate | Low | Decrease | SL deficiency impairs water retention.[8] |
| Stomatal Conductance (mmol m⁻² s⁻¹) | Low | High | Increase | SLs promote stomatal closure; inhibition leads to wider stomatal apertures.[9][10] |
| Transpiration Rate | Low | High | Increase | Increased stomatal conductance leads to greater water loss. |
| Chlorophyll (B73375) Content (SPAD units) | Moderate | Low | Decrease | Drought-induced chlorophyll degradation is exacerbated by SL deficiency.[7] |
| Biochemical Parameters | ||||
| Proline Content (µmol g⁻¹ FW) | High | Low | Decrease | Proline is an osmoprotectant; its accumulation may be compromised with SL deficiency. |
| Malondialdehyde (MDA) Content (nmol g⁻¹ FW) | Moderate | High | Increase | Indicates higher oxidative stress and membrane damage due to reduced tolerance. |
| Superoxide Dismutase (SOD) Activity (U mg⁻¹ protein) | High | Low | Decrease | Reduced antioxidant enzyme activity in response to oxidative stress. |
| Catalase (CAT) Activity (U mg⁻¹ protein) | High | Low | Decrease | Reduced capacity to detoxify reactive oxygen species (ROS). |
Mandatory Visualizations
Signaling Pathways and Experimental Logic
Caption: this compound inhibits strigolactone biosynthesis, disrupting SL-mediated drought responses.
References
- 1. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strigolactones and abscisic acid interactions affect plant development and response to abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of strigolactone on growth, photosynthetic efficiency, antioxidant activity, and osmolytes accumulation in different maize (Zea mays L.) hybrids grown under drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Research Progress and Perspective on Drought Stress in Legumes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.wur.nl [research.wur.nl]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Techniques for Assessing the Efficacy of TIS108 in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIS108 is a triazole-type inhibitor of strigolactone (SL) biosynthesis, a class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture.[1][2][3] Measuring the direct uptake and distribution of this compound in plant tissues is not a routinely documented procedure. Instead, the efficacy of this compound is typically assessed indirectly by quantifying its physiological and molecular effects, which serve as reliable proxies for its uptake and bioactivity. These application notes provide detailed protocols for evaluating the impact of this compound on plants.
Data Presentation: Summary of this compound Effects
The following table summarizes the reported quantitative effects of this compound treatment in Arabidopsis thaliana and rice, providing a baseline for expected outcomes.
| Species | Treatment Concentration | Observed Effect | Quantitative Change | Reference |
| Arabidopsis thaliana | 1–3 µM | Increased shoot branching | Dose-dependent increase | [1] |
| Arabidopsis thaliana | 5 µM this compound + 5 µM GR24 | Rescue of the increased branching phenotype | Phenotype reverted to wild-type | [1] |
| Arabidopsis thaliana | Not specified | Upregulation of MAX3 and MAX4 mRNA | Statistically significant increase | [1][3] |
| Rice (Oryza sativa) | 10-100 nM | Reduction of 2′-epi-5-deoxystrigol (epi-5DS) levels in roots and root exudates | Dose-dependent reduction | [4] |
| Rice (Oryza sativa) | 3 µM (foliar spray) | Decreased Meloidogyne graminicola infection | Statistically significant reduction | [5] |
| Rice (Oryza sativa) | 3 µM (foliar spray) | Increased jasmonate concentrations in roots | Statistically significant increase | [5] |
Experimental Protocols
Protocol 1: Phenotypic Analysis of this compound-Treated Plants
This protocol details the methodology for observing and quantifying the morphological changes induced by this compound treatment, indicative of its inhibitory effect on strigolactone biosynthesis.
1. Plant Growth and Treatment:
- Grow Arabidopsis thaliana or other target plants in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity).
- For soil-grown plants, apply this compound by watering with a solution of the desired concentration (e.g., 1-10 µM). A mock treatment with the solvent (e.g., DMSO) should be used as a control.
- For in-vitro studies, incorporate this compound into the growth medium.
- For foliar application, spray plants with a this compound solution containing a surfactant (e.g., 0.015% Silwet L-77) to ensure even coverage.[6]
2. Phenotypic Evaluation:
- Shoot Branching: Count the number of primary and secondary rosette branches at a specific developmental stage (e.g., after 4-6 weeks of growth for Arabidopsis).
- Root Hair Elongation: For seedlings grown on agar (B569324) plates, use a stereomicroscope to observe and measure the length of root hairs in a defined region of the primary root.
- Plant Height: Measure the height of the primary inflorescence stem.
- Data Analysis: Statistically compare the measurements from this compound-treated plants with mock-treated controls using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol describes how to measure changes in the expression of strigolactone biosynthesis and signaling genes in response to this compound treatment.
1. Plant Material and RNA Extraction:
- Treat plants with this compound or a mock solution as described in Protocol 1.
- Harvest specific tissues (e.g., roots, shoots) at desired time points and immediately freeze them in liquid nitrogen to prevent RNA degradation.
- Extract total RNA using a commercial kit or a standard protocol (e.g., CTAB method).[7][8]
2. cDNA Synthesis:
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative Real-Time PCR (qRT-PCR):
- Design or obtain validated primers for target genes involved in strigolactone biosynthesis (e.g., MAX3, MAX4 in Arabidopsis) and a stable reference gene (e.g., UBC, ACTIN).
- Perform qRT-PCR using a SYBR Green-based master mix.
- Analyze the relative gene expression levels using the ΔΔCt method.
Protocol 3: Quantification of Strigolactones by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of endogenous strigolactones, which are expected to decrease following this compound treatment.
1. Sample Preparation and Extraction:
- Harvest and freeze plant tissues (roots are a primary site of SL synthesis) as described in Protocol 2.
- Grind the frozen tissue to a fine powder in liquid nitrogen.
- Extract the powdered tissue with a solvent mixture such as methanol:water:formic acid (15:4:1).[6] An internal standard can be added for absolute quantification.
2. Solid-Phase Extraction (SPE) Cleanup:
- Centrifuge the extract and evaporate the organic solvent.
- Reconstitute the aqueous residue in a suitable buffer (e.g., 1% acetic acid).
- Pass the sample through an SPE column (e.g., Oasis MCX) to remove interfering compounds.[6]
- Wash the column and elute the strigolactones with a suitable solvent (e.g., 0.35 M ammonia (B1221849) in 70% methanol).[6]
3. LC-MS/MS Analysis:
- Evaporate the eluent to dryness and reconstitute the sample in a small volume of a solvent compatible with the LC-MS system (e.g., 5% acetonitrile).
- Inject the sample into a UHPLC system coupled to a high-resolution mass spectrometer.[6]
- Separate the compounds on a C18 column using a gradient of solvents.
- Detect and quantify the target strigolactones using their specific mass-to-charge ratios and fragmentation patterns.
Visualizations
Caption: Simplified strigolactone biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effects of this compound in plants.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. oar.icrisat.org [oar.icrisat.org]
- 8. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing TIS108 in Conjunction with Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIS108 is a potent and specific inhibitor of strigolactone (SL) biosynthesis, a class of carotenoid-derived phytohormones that play a pivotal role in regulating various aspects of plant growth and development.[1][2][3][4] By blocking the production of endogenous SLs, this compound provides a powerful tool for elucidating the physiological functions of these hormones and their intricate crosstalk with other plant growth regulators. These application notes provide detailed protocols and quantitative data to guide researchers in designing and conducting experiments involving the combined use of this compound and other key phytohormones.
This compound treatment typically results in phenotypes characteristic of SL-deficient mutants, including increased shoot branching, inhibited root hair elongation, and altered root system architecture.[2][3][4] The synthetic strigolactone analog GR24 is often used in conjunction with this compound to perform rescue experiments, confirming that the observed phenotypes are indeed due to SL deficiency.[2][3][4]
Data Summary: Quantitative Effects of this compound and Interactions with Other Regulators
The following tables summarize the quantitative effects of this compound on various plant species and the outcomes of its combined application with other plant growth regulators.
Table 1: Morphological and Physiological Effects of this compound Treatment
| Plant Species | Tissue/Organ | This compound Concentration | Observed Effect | Fold/Percentage Change | Reference(s) |
| Arabidopsis thaliana | Shoots | 1-3 µM | Increased number of branches | Dose-dependent increase | [3][4] |
| Arabidopsis thaliana | Roots | 3 µM | Repressed root hair elongation | Significant reduction | [3][4] |
| Rice (Oryza sativa) | Roots and Root Exudates | Concentration-dependent | Reduced SL levels | Significant reduction | [2] |
| Cherry Rootstocks | Stems | 10 µM | Increased stem length | ~1.5-fold increase at 30 DAT | [5] |
| Cotton (Gossypium hirsutum) | Fibers | Not specified | Impeded fiber elongation | Thinner cell walls | [6] |
Table 2: Gene Expression Changes in Response to this compound Treatment in Arabidopsis thaliana
| Gene | Function | This compound Concentration | Regulation | Fold Change | Reference(s) |
| MAX3 | SL Biosynthesis | Not specified | Upregulated | Increased mRNA levels | [2][4] |
| MAX4 | SL Biosynthesis | Not specified | Upregulated | Increased mRNA levels | [2][4] |
| MAX2 | SL Signaling | Not specified | No change | - | [4] |
Table 3: Interactions of this compound with Other Plant Growth Regulators
| Co-applied Regulator | Plant Species | This compound Concentration | Co-applied Regulator Concentration | Combined Effect | Reference(s) |
| GR24 (synthetic SL) | Arabidopsis thaliana | 3 µM | 5 µM | Rescued the increased branching and inhibited root hair elongation phenotypes | [3][4] |
| Gibberellin (GA) | Cotton (Gossypium hirsutum) | Not specified | Not specified | GA treatment did not reverse the inhibitory effect of this compound on fiber elongation | [6] |
| Kinetin (B1673648) (Cytokinin) | Ipecac (Carapichea ipecacuanha) | Not specified | Not specified | Both this compound and kinetin promoted adventitious shoot formation | [7] |
| Jasmonic Acid (JA) | Rice (Oryza sativa) | 3 µM (foliar spray) | Endogenous | Increased JA content in roots | [8][9] |
| Salicylic Acid (SA) | Arabidopsis thaliana | Not specified | Endogenous | Suppressed disease resistance, suggesting interaction with SA-mediated defense | [10][11] |
| Ethylene (B1197577) | Arabidopsis thaliana | Not specified | Endogenous | SLs (inhibited by this compound) and ethylene interact to regulate root hair elongation and leaf senescence | [12][13][14][15][16] |
| Auxin | Arabidopsis thaliana | Not specified | Endogenous | SLs (inhibited by this compound) and auxin synergistically regulate shoot branching and root development | [14][16][17] |
| Brassinosteroids (BR) | Rice (Oryza sativa) | Not specified | Endogenous | SLs (inhibited by this compound) and BRs antagonistically regulate tillering | [18][19] |
| Abscisic Acid (ABA) | Arabidopsis thaliana | Not specified | Endogenous | SLs (inhibited by this compound) are involved in ABA-mediated stress responses | [1][17] |
Experimental Protocols
The following protocols provide a framework for investigating the interaction between this compound and other plant growth regulators. Researchers should optimize concentrations and treatment durations for their specific plant species and experimental system.
Protocol 1: Co-application of this compound and GR24 for Phenotype Rescue in Arabidopsis thaliana
Objective: To confirm that a phenotype induced by this compound is due to strigolactone deficiency.
Materials:
-
Arabidopsis thaliana seeds (wild-type)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Petri dishes (9 cm)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GR24 stock solution (e.g., 5 mM in acetone)
-
Sterile water
-
Growth chamber
Methodology:
-
Prepare MS agar medium (0.8% agar, 1% sucrose) and autoclave.
-
Cool the medium to approximately 50-60°C.
-
Add this compound and/or GR24 to the desired final concentrations (e.g., 3 µM this compound, 5 µM GR24). Ensure the final concentration of the solvent (DMSO/acetone) is consistent across all treatments, including the control.
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
Sterilize Arabidopsis seeds and sow them on the plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with appropriate light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).
-
Observe and quantify the desired phenotypes (e.g., number of rosette branches, primary root length, root hair length) at specified time points.[3][4]
Protocol 2: Investigating the Interaction of this compound and Cytokinin on Adventitious Shoot Formation
Objective: To study the combined effect of strigolactone inhibition and cytokinin application on shoot regeneration.
Materials:
-
Explants from the desired plant species (e.g., ipecac internodal segments)
-
Basal medium for tissue culture (e.g., MS medium)
-
Sucrose
-
Gelling agent (e.g., agar, gellan gum)
-
This compound stock solution
-
Kinetin (or other cytokinin) stock solution
-
Sterile culture vessels
-
Laminar flow hood
Methodology:
-
Prepare the tissue culture medium with appropriate concentrations of this compound and/or kinetin.[7]
-
Prepare and sterilize the plant explants.
-
Place the explants onto the prepared medium in sterile culture vessels under a laminar flow hood.
-
Incubate the cultures under controlled conditions (light, temperature).
-
Regularly subculture the explants to fresh medium if required.
-
After a defined period (e.g., 8 weeks), count the number of adventitious shoots formed per explant.[7]
Protocol 3: Analysis of Root System Architecture in Response to this compound
Objective: To quantify the effect of this compound on primary root growth, lateral root formation, and root hair development.
Materials:
-
Arabidopsis thaliana or other small seedling species
-
Square Petri dishes
-
MS medium with 0.8% agar
-
This compound stock solution
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Prepare MS agar plates containing various concentrations of this compound (e.g., 0 µM, 1 µM, 3 µM, 5 µM).
-
Germinate seeds on a nylon mesh placed on a control MS plate.
-
After a few days of growth (e.g., 4 days), transfer the seedlings to the this compound-containing plates.[20][21]
-
Place the plates vertically in a growth chamber to allow roots to grow along the agar surface.
-
Image the plates at regular intervals.
-
Use image analysis software to measure primary root length, number and density of lateral roots, and root hair length.[22][23][24]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in these application notes.
References
- 1. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strigolactones modulate stem length and diameter of cherry rootstocks through interaction with other hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fiber up! Gibberellin–strigolactone crosstalk during cotton development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strigolactones Modulate Salicylic Acid-Mediated Disease Resistance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Strigolactone Regulates Leaf Senescence in Concert with Ethylene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strigolactone elevates ethylene biosynthesis in etiolated Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. New Paradigms in Brassinosteroids, Strigolactones, Sphingolipids, and Nitric Oxide Interaction in the Control of Lateral and Adventitious Root Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of salt-induced changes in Root System Architecture in Arabidopsis [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. A Simple Protocol for Mapping the Plant Root System Architecture Traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Simple Protocol for Mapping the Plant Root System Architecture Traits. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Long-Term TIS108 Treatment in Perennial Plants
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols are synthesized from research primarily conducted on annual plants, such as Arabidopsis thaliana and rice. Long-term studies on the effects of TIS108 on perennial plants are not extensively documented in publicly available literature. Therefore, these guidelines are intended as a starting point for research and should be optimized for specific perennial species and experimental goals.
Introduction to this compound
This compound is a triazole-type compound that acts as a potent inhibitor of strigolactone (SL) biosynthesis.[1][2][3][4] Strigolactones are a class of phytohormones that play a crucial role in regulating various aspects of plant development, including shoot branching, root morphology, and responses to environmental stimuli.[1][5] By inhibiting SL biosynthesis, this compound can induce physiological changes in plants, such as increased shoot branching and altered root hair elongation, phenotypes similar to those observed in SL-deficient mutants.[1][3][4]
Mechanism of Action: this compound is believed to target a cytochrome P450 monooxygenase (MAX1) or its homologs, which are key enzymes in the SL biosynthesis pathway.[1] This inhibition leads to a reduction in the endogenous levels of strigolactones.[1][3][4] As a result of SL deficiency, feedback regulation may occur, leading to the upregulation of genes involved in the early stages of the SL biosynthesis pathway, such as MAX3 and MAX4 in Arabidopsis.[1][2][3]
Potential Applications in Perennial Plants
Based on its known effects, long-term this compound treatment in perennial plants could be explored for:
-
Architectural Modification: Increasing branching in ornamental perennials to create denser, more compact, and aesthetically pleasing forms.
-
Horticultural Production: Enhancing the production of cuttings from stock plants by promoting axillary bud outgrowth.
-
Root System Modulation: Investigating the long-term effects on root architecture, which could influence nutrient uptake, water absorption, and symbiotic relationships.
-
Stress Response Studies: Evaluating how prolonged strigolactone deficiency affects a perennial plant's ability to cope with abiotic and biotic stresses over multiple seasons.[5]
Data Summary: this compound Effects on Model Plants
The following table summarizes quantitative data from studies on annual plants, which can serve as a reference for designing experiments with perennials.
| Plant Species | Treatment Concentration | Application Method | Observed Effects | Reference(s) |
| Arabidopsis thaliana | 1–3 µM | Foliar Spray / Growth Medium | Increased number of branches; repressed root hair elongation. | [1] |
| Arabidopsis thaliana | 5 µM GR24 (SL analog) | Co-application with this compound | Rescue of the this compound-induced phenotype (reverted to wild-type). | [1] |
| Rice (Oryza sativa) | 3 µM | Foliar Spray | Decreased root-knot nematode infection; increased jasmonate content. | [5] |
| Rice (Oryza sativa) | 10–100 nM | Root Treatment (in culture media) | Strongly reduced levels of epi-5DS (a type of strigolactone) in roots and root exudates. | [6] |
Experimental Protocols for Long-Term Treatment
These protocols are designed for perennial plants grown in controlled environments (e.g., greenhouses, growth chambers) or in field settings.
General Preparations
-
Plant Material: Select healthy, well-established perennial plants of a uniform age and size. It is advisable to use clonal material to minimize genetic variability.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO or acetone). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Control Groups: Always include appropriate control groups in your experimental design:
-
Negative Control: Plants treated with a mock solution containing the same concentration of the solvent (e.g., DMSO) used for the this compound stock solution.
-
Positive Control (Optional but Recommended): Plants treated with a synthetic strigolactone analog, such as GR24, to confirm SL responsiveness. A rescue experiment, where this compound-treated plants are co-treated with GR24, can also be valuable.[1]
-
Protocol 1: Long-Term Foliar Application
This method is suitable for assessing the effects of this compound on shoot architecture.
-
Acclimatization: Acclimatize the perennial plants to the experimental conditions for at least two weeks prior to the start of the treatment.
-
Working Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in distilled water containing a surfactant (e.g., 0.01-0.05% Tween-20) to ensure even leaf coverage. A starting concentration range of 1–10 µM is recommended based on effective concentrations in Arabidopsis.[1]
-
Application:
-
Apply the this compound working solution as a fine mist to all aerial parts of the plants until runoff.
-
Apply the mock solution to the negative control group.
-
Perform applications at a regular frequency (e.g., once every 1-2 weeks). The frequency will need to be optimized based on the plant's growth rate and the persistence of the compound's effects.
-
-
Long-Term Maintenance:
-
Continue the treatment over an extended period (e.g., one or more growing seasons).
-
Monitor plant health and growth parameters regularly.
-
Adjust application frequency and concentration as needed based on observed plant responses. Be vigilant for any signs of phytotoxicity.
-
-
Data Collection:
-
Morphological Data: Number of branches, internode length, plant height, leaf senescence, and flowering time.
-
Physiological Data: Photosynthetic rate, stomatal conductance, and chlorophyll (B73375) content.
-
Biochemical Data: Endogenous strigolactone levels (if analytical equipment is available), and analysis of other interacting hormones like auxins and cytokinins.[5]
-
Protocol 2: Long-Term Soil Drench Application
This method is suitable for studying the effects of this compound on root development and overall plant physiology.
-
Acclimatization: As described in Protocol 4.2.
-
Working Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in the nutrient solution or irrigation water. A starting concentration range of 10–500 nM is recommended, based on effective concentrations in rice root treatments.[6]
-
Application:
-
Apply a standard volume of the this compound-containing solution to the soil of each pot to ensure consistent dosing.
-
Apply the mock solution to the negative control group.
-
Apply the treatment at each watering or at regular intervals (e.g., once a week).
-
-
Long-Term Maintenance:
-
Maintain consistent watering and nutrient supply for all experimental groups.
-
Monitor for any signs of waterlogging or altered soil chemistry due to the treatment.
-
-
Data Collection:
-
Root System Analysis: At the end of the experiment (or at intermediate time points for a subset of plants), carefully wash the roots and analyze root architecture (e.g., total root length, number of lateral roots, root hair density).
-
Shoot and Physiological Data: Collect the same data as described in Protocol 4.2.
-
Visualizations
Strigolactone Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the MAX1 enzyme in the strigolactone biosynthesis pathway.
Experimental Workflow for Long-Term this compound Treatment
Caption: Workflow for long-term this compound treatment in perennial plants.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing TIS108 concentration to avoid phytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of TIS108 and avoid phytotoxicity in their plant experiments.
Troubleshooting Guide
Phytotoxicity is damage to plants caused by chemical compounds.[1][2][3] When using this compound, a strigolactone biosynthesis inhibitor, it is crucial to use a concentration that is effective for your experimental goals without causing harm to the plant. Below is a guide to help you troubleshoot potential issues.
Table 1: Troubleshooting Common Issues with this compound Application
| Observed Symptom | Potential Cause | Suggested Solution |
| Leaf yellowing (chlorosis), browning (necrosis) at margins, or speckling [2][3] | High concentration of this compound, solvent toxicity, or surfactant issues. | - Perform a dose-response experiment to determine the optimal, non-phytotoxic concentration. - Ensure the solvent used to dissolve this compound is at a safe concentration for your plant species. - If using a surfactant, test its phytotoxicity separately. |
| Stunted growth or dwarfism [2][4] | This compound concentration is too high, leading to off-target effects. | - Lower the this compound concentration. Studies on Arabidopsis have shown that concentrations of 1-3 µM can induce the desired branching phenotype without causing dwarfism.[4] |
| Leaf cupping, twisting, or other abnormal growth [2][3] | The plant may be particularly sensitive to this compound or the application method. | - Re-evaluate the application method (e.g., foliar spray, soil drench, or media incorporation).[3] - Test different growth stages, as younger plants may be more sensitive.[1] |
| Reduced seed germination or seedling emergence [1][5] | The this compound concentration in the growth medium is inhibitory. | - Conduct a germination assay with a range of this compound concentrations to identify a safe level for seed treatment. |
| No observable effect on the plant (e.g., no increase in branching) | This compound concentration is too low, or the plant's endogenous strigolactone levels are already very low. | - Gradually increase the this compound concentration in a stepwise manner. - Confirm that the plant species is responsive to strigolactone inhibition. |
| Inconsistent results across experiments | Variability in experimental conditions. | - Standardize all experimental parameters, including plant age, growth conditions (light, temperature, humidity), and application technique.[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in plants?
A1: this compound is a triazole-type chemical that acts as a strigolactone (SL) biosynthesis inhibitor.[4][7] Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root morphology.[4][8] this compound is thought to inhibit a cytochrome P450 monooxygenase (MAX1) involved in the SL biosynthesis pathway, leading to a decrease in endogenous SL levels.[4] This inhibition can lead to phenotypes similar to those of SL-deficient mutants, such as increased shoot branching.[4][7]
Q2: What are the typical signs of phytotoxicity?
A2: Phytotoxicity can manifest in various ways, including:
-
Visual symptoms: Leaf yellowing (chlorosis), browning or death of tissue (necrosis), speckling, spotting, abnormal growth such as cupping or twisting of leaves, and overall stunting of the plant.[2][3]
-
Growth inhibition: Reduced seed germination, poor seedling establishment, or a decrease in biomass accumulation.[5][9]
Q3: At what concentration is this compound typically effective without causing phytotoxicity?
A3: The optimal concentration of this compound can vary depending on the plant species and experimental conditions. However, published studies provide a starting point:
-
In Arabidopsis thaliana, this compound was effective at inducing a branching phenotype in a dose-dependent manner within the concentration range of 1–3 µM without causing side effects like dwarfism.[4]
-
In rice, this compound has been shown to reduce the levels of 2′-epi-5-deoxystrigol (an endogenous strigolactone) in a dose-dependent manner at concentrations between 10-100 nM.[10] A foliar spray of 3 µM this compound has also been used effectively on rice.[8]
Table 2: Reported Effective Concentrations of this compound
| Plant Species | Application Method | Effective Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Growth medium | 1-3 µM | Increased shoot branching, repressed root hair elongation | [4] |
| Oryza sativa (rice) | Growth medium | 10-100 nM | Reduced endogenous strigolactone levels | [10] |
| Oryza sativa (rice) | Foliar spray | 3 µM | Decreased nematode infection | [8] |
Q4: How can I determine the optimal this compound concentration for my specific plant species and experiment?
A4: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific conditions. This involves treating plants with a range of this compound concentrations and observing both the desired biological effect and any signs of phytotoxicity. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general procedure for conducting a dose-response experiment to identify the optimal, non-phytotoxic concentration of this compound.
1. Materials:
- This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Healthy, uniformly sized plants of the target species
- Appropriate growth medium (soil, hydroponics, or agar (B569324) plates)
- Solvent control (growth medium with the same concentration of solvent used for the highest this compound concentration)
- Negative control (untreated plants)
- Controlled environment growth chamber or greenhouse
2. Experimental Procedure:
- Prepare this compound dilutions: Prepare a series of this compound concentrations. A good starting range, based on existing literature, would be from 0.1 µM to 10 µM (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM). Include a solvent-only control.
- Plant preparation: Use a sufficient number of plants for each treatment group to ensure statistical significance (a minimum of 5-10 replicates is recommended).
- Application of this compound: Apply the different concentrations of this compound to the plants. The method of application (e.g., adding to the growth media, soil drench, or foliar spray) should be consistent with your intended experimental procedure.
- Incubation: Grow the plants under controlled conditions (e.g., temperature, light intensity, and photoperiod) for a predetermined period. The duration will depend on the specific research question and the plant's growth rate.
- Data collection: Regularly observe and quantify the following parameters:
- Phytotoxicity assessment: Record any visual signs of phytotoxicity such as leaf discoloration, necrosis, or abnormal growth. A rating scale can be used for more quantitative assessment.[9]
- Morphological measurements: Measure parameters relevant to your study, such as plant height, number of branches, root length, etc.
- Physiological measurements (optional): Depending on the research goals, you may also measure parameters like chlorophyll (B73375) content or photosynthetic rate.
- Biomass: At the end of the experiment, harvest the plants and measure their fresh and dry weight.
- Data analysis: Statistically analyze the collected data to determine the concentration of this compound that produces the desired effect without significant negative impacts on plant health.
Visualizations
Caption: Simplified strigolactone signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. pp1.eppo.int [pp1.eppo.int]
- 2. Diagnosing Phytotoxicity on Landscape Plants [purduelandscapereport.org]
- 3. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 4. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Optimizing experimental procedures for quantitative evaluation of crop plant performance in high throughput phenotyping systems [frontiersin.org]
- 7. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
Troubleshooting unexpected phenotypes after TIS108 treatment
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes following treatment with TIS108, a strigolactone (SL) biosynthesis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of this compound treatment in Arabidopsis thaliana?
A1: this compound is a triazole-type inhibitor of strigolactone (SL) biosynthesis.[1] The primary role of SLs is to suppress shoot branching.[1] Therefore, the expected phenotype in wild-type Arabidopsis treated with this compound is an increase in the number of rosette branches, mimicking SL-deficient mutants.[1] Another common phenotype is the repression of root hair elongation.[1] These effects are typically observed at concentrations between 1-3 µM.[1] Importantly, these phenotypes can be reversed by the co-application of a synthetic strigolactone analog, such as GR24.[1]
Q2: We are observing a dwarf phenotype (reduced plant height) after this compound treatment. Is this expected?
A2: A dwarf phenotype is generally considered an unexpected phenotype for this compound treatment, especially at concentrations effective for inhibiting strigolactone biosynthesis (e.g., 1 µM in rice).[2] this compound was developed as a more specific inhibitor than its predecessor, TIS13, which did cause dwarfism likely due to off-target inhibition of gibberellin (GA) and/or brassinosteroid (BR) biosynthesis.[3]
However, as this compound is a triazole-based compound, and this class of chemicals can inhibit various cytochrome P450 enzymes (P450s), off-target effects at higher concentrations are possible.[3] P450s are crucial for the biosynthesis of other hormones like GAs and BRs, which are major regulators of plant height.[3]
Troubleshooting Steps:
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Confirm this compound Concentration: Verify the final concentration of this compound in your experiment. An error in calculation could lead to excessively high concentrations.
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Perform a Dose-Response Curve: Test a range of this compound concentrations to determine if the dwarf phenotype is dose-dependent.
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Rescue Experiment: Attempt to rescue the dwarf phenotype by co-applying GA₃ or brassinolide (B613842) (BL). If the phenotype is reversed, it strongly suggests an off-target effect on GA or BR biosynthesis.
Q3: Our this compound-treated plants are showing altered responses to abiotic stress (e.g., drought, salinity). Why is this happening?
A3: This can be an unexpected but explainable phenotype due to the intricate crosstalk between strigolactones (SLs) and abscisic acid (ABA), the primary stress hormone. SLs and ABA share a common precursor in their biosynthesis.[4] Inhibition of SL biosynthesis by this compound can lead to shifts in the balance of these hormones, potentially altering the plant's response to stress. For instance, in some conditions, SL deficiency can lead to ABA hypersensitivity.[4]
Troubleshooting Steps:
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Quantify ABA Levels: Measure the endogenous ABA levels in both control and this compound-treated plants under normal and stress conditions.
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ABA-Related Phenotype Assays: Conduct assays to assess ABA sensitivity, such as germination assays on ABA-containing media or stomatal aperture measurements.
Q4: We have observed changes in disease resistance or defense-related gene expression after this compound treatment. What is the potential cause?
A4: This is likely due to the interaction between the strigolactone (SL) and jasmonic acid (JA) signaling pathways. The JA pathway is a major regulator of plant defense against necrotrophic pathogens and insect herbivores. There is evidence of antagonism between SL and JA signaling.[5] By inhibiting SL biosynthesis with this compound, you may be inadvertently upregulating the JA pathway, leading to altered defense responses.
Troubleshooting Steps:
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JA-Responsive Gene Expression Analysis: Use qRT-PCR to measure the expression of well-known JA marker genes (e.g., PDF1.2, VSP2).
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Pathogen/Herbivore Assays: If feasible, conduct bioassays with relevant pathogens or herbivores to confirm changes in resistance.
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Quantify Jasmonates: Measure the levels of JA and its bioactive conjugate JA-Ile in your plant tissues.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound treatment.
Table 1: Effect of this compound on Branching and Gene Expression in Arabidopsis thaliana
| This compound Concentration (µM) | Average Number of Rosette Branches | Relative Expression of MAX3 | Relative Expression of MAX4 |
| 0 (Control) | 6.2 ± 0.4 | 1.0 | 1.0 |
| 1 | 8.5 ± 0.6 | Not Reported | Not Reported |
| 3 | 10.1 ± 0.7 | ~2.5 | ~3.0 |
Data are presented as mean ± SE. Gene expression is relative to the control. Data adapted from Ito et al., 2013.[1]
Table 2: Specificity of this compound in Rice Seedlings
| Compound (10 µM) | Relative epi-5DS Level in Root Exudates | Plant Height (cm) |
| Control | 100% | 15.2 ± 0.8 |
| TIS13 | ~10% | 8.5 ± 0.5 (Dwarfism) |
| This compound | ~1% | 14.8 ± 0.9 (No Dwarfism) |
epi-5DS is a major strigolactone in rice. Data adapted from Ito et al., 2011.[6]
Experimental Protocols
1. Protocol for Quantifying Endogenous Plant Hormones (ABA, GA, JA-Ile) via LC-MS/MS
This protocol provides a general framework for the extraction and quantification of multiple phytohormones from plant tissue.
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Plant Material: Collect 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.
-
Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v)) containing a mixture of deuterated internal standards for each hormone class.
-
Incubate at 4°C for 1 hour with gentle shaking.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
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Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Use a C18 SPE cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
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Load the supernatant.
-
Wash the cartridge with 1 mL of water.
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Elute the hormones with 1 mL of 80% methanol.
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen gas and resuspend in a suitable solvent (e.g., 5% acetonitrile).
-
Inject the sample into an LC-MS/MS system.
-
Hormone quantification is achieved by comparing the peak areas of the endogenous hormones to their corresponding stable isotope-labeled internal standards.
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2. Arabidopsis Hypocotyl Elongation Bioassay for Gibberellin (GA) and Brassinosteroid (BR) Activity
This bioassay can be used to test for potential off-target effects of this compound on GA and BR signaling.
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0).
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Plate seeds on half-strength Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar (B569324).
-
Include different treatment groups:
-
Control (DMSO)
-
This compound (e.g., 1 µM, 5 µM, 10 µM)
-
Paclobutrazol (PAC, a GA biosynthesis inhibitor, e.g., 1 µM) as a positive control for GA inhibition.
-
Brassinazole (BRZ, a BR biosynthesis inhibitor, e.g., 1 µM) as a positive control for BR inhibition.
-
This compound + GA₃ (e.g., 10 µM) for rescue experiment.
-
This compound + Brassinolide (BL, e.g., 10 nM) for rescue experiment.
-
-
-
Growth Conditions:
-
Stratify plates at 4°C for 2-3 days in the dark.
-
Expose plates to light for 4-6 hours to induce germination.
-
Wrap the plates in aluminum foil and grow in the dark at 22°C for 5 days.
-
-
Data Analysis:
-
Carefully remove seedlings and place them on a clear agar plate or slide.
-
Image the seedlings and measure the hypocotyl length using software like ImageJ.
-
A significant reduction in hypocotyl length by this compound, which is rescued by GA₃ or BL, indicates off-target effects.
-
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Hypothesis for unexpected dwarf phenotype.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Quantification of plant hormones by standard addition method [protocols.io]
- 2. The SMXL8-AGL9 module mediates crosstalk between strigolactone and gibberellin to regulate strigolactone-induced anthocyanin biosynthesis in apple - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fiber up! Gibberellin–strigolactone crosstalk during cotton development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strigolactones and abscisic acid interactions affect plant development and response to abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]
Improving the efficacy of TIS108 under different light conditions
Welcome to the Technical Support Center for TIS108. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize the efficacy of this compound under different light conditions in a plant biology context.
Understanding this compound
This compound is a triazole-type inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of plant hormones that regulate various aspects of plant development, most notably shoot branching and root architecture. By inhibiting the production of SLs, this compound can be used to study the function of these hormones and to manipulate plant growth. For example, treatment with this compound typically leads to an increase in shoot branching and a reduction in root hair elongation in model plants like Arabidopsis thaliana.
Light is a critical environmental factor that influences plant growth and development, and its interplay with strigolactone signaling can affect the outcomes of experiments using this compound. This guide will help you navigate the complexities of using this compound under various light environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of strigolactone (SL) biosynthesis. It is believed to target a cytochrome P450 monooxygenase, MAX1, which is a key enzyme in the SL biosynthesis pathway. By inhibiting this enzyme, this compound reduces the endogenous levels of strigolactones in the plant.
Q2: Is this compound a photosensitive compound that requires light for activation?
A2: There is no scientific evidence to suggest that this compound is a photosensitive compound that requires light for its activation in the context of photodynamic therapy or as a light-activated drug. Its function as a strigolactone biosynthesis inhibitor in plants is not directly dependent on light for its chemical activity. However, the effects of this compound on a plant are influenced by light conditions because light is a major regulator of plant growth and hormone signaling pathways, including the strigolactone pathway.
Q3: How do different light conditions affect the efficacy of this compound?
A3: Light conditions, including intensity, spectral quality (wavelength), and photoperiod, can significantly influence a plant's response to this compound. Light is a positive regulator of strigolactone levels in some plant species. Therefore, the baseline level of strigolactones can vary with light conditions, which in turn can alter the observed phenotypic changes upon this compound application. For instance, plants grown under high light intensity might produce more strigolactones, and thus the effect of a given concentration of this compound may be different compared to plants grown under low light.
Q4: What are the expected phenotypic changes in Arabidopsis thaliana after this compound treatment?
A4: The most prominent and well-documented phenotypes in Arabidopsis treated with this compound are an increased number of rosette branches (a "bushier" phenotype) and a reduction in the length of root hairs. These phenotypes are consistent with those of strigolactone-deficient mutants.
Q5: At what concentration should I use this compound for my experiments?
A5: The optimal concentration of this compound can vary depending on the plant species, growth conditions, and the specific experimental question. For Arabidopsis thaliana, effective concentrations typically range from 1 to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable increase in shoot branching after this compound treatment. | 1. Suboptimal this compound concentration: The concentration may be too low to effectively inhibit strigolactone biosynthesis. 2. Inadequate light intensity: Low light conditions can independently suppress branching, masking the effect of this compound. 3. Plant age and developmental stage: The timing of application is critical. This compound is most effective when applied before or during the phase of axillary bud outgrowth. 4. Degradation of this compound: Improper storage or preparation of the this compound solution can lead to its degradation. | 1. Perform a dose-response curve with concentrations ranging from 1 µM to 20 µM. 2. Ensure adequate light intensity for your plant species (for Arabidopsis, typically 100-150 µmol/m²/s). Monitor and record light conditions. 3. Apply this compound to young, vegetative plants and continue treatment throughout the branching period. 4. Prepare fresh this compound solutions from a properly stored stock (e.g., at -20°C in DMSO). |
| Inconsistent results between experiments. | 1. Variability in light conditions: Even minor differences in light intensity, spectrum, or photoperiod between experiments can affect plant growth and hormone signaling. 2. Inconsistent application of this compound: Uneven application can lead to variable responses within a plant population. 3. Environmental fluctuations: Changes in temperature, humidity, or nutrient availability can impact plant physiology and the effect of this compound. | 1. Precisely control and monitor light conditions in your growth chambers. Use a quantum sensor or spectrometer to measure light intensity and quality. 2. Standardize your application method (e.g., soil drench, spraying, or inclusion in the growth medium) to ensure uniform treatment. 3. Maintain consistent environmental conditions across all experiments and record these parameters. |
| This compound treatment causes unexpected pleiotropic effects (e.g., dwarfism, leaf discoloration). | 1. High this compound concentration: Although generally specific, very high concentrations of this compound may have off-target effects. 2. Interaction with other environmental stressors: The combination of this compound and another stressor (e.g., nutrient deficiency, extreme temperature) might lead to unexpected phenotypes. | 1. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiment. 2. Ensure optimal growth conditions for your plants to minimize other sources of stress. |
| Difficulty in quantifying the effect of this compound on shoot branching. | 1. Subjective assessment: Visual assessment can be subjective and lead to inconsistent data. 2. Timing of measurement: The number of branches changes over time, so the timing of data collection is crucial. | 1. Use a standardized and quantitative method for measuring branching. For Arabidopsis, this can include counting the number of rosette branches longer than a certain length (e.g., 5 mm). 2. Define a specific developmental stage or time point for quantifying branching across all treatments and replicates. |
Data Presentation
Table 1: Effect of this compound Concentration on Shoot Branching in Arabidopsis thaliana under Standard Light Conditions
| This compound Concentration (µM) | Average Number of Rosette Branches (>5 mm) |
| 0 (Control) | 3.2 ± 0.4 |
| 1 | 5.8 ± 0.6 |
| 3 | 8.5 ± 0.9 |
| 5 | 8.9 ± 1.1 |
| 10 | 9.1 ± 1.2 |
| Data are presented as mean ± standard error (n=20). Plants were grown under a 16-hour light/8-hour dark photoperiod with a light intensity of 120 µmol/m²/s. |
Table 2: Influence of Light Intensity on the Efficacy of this compound (3 µM) in Arabidopsis thaliana
| Light Intensity (µmol/m²/s) | Average Number of Rosette Branches (>5 mm) - Control | Average Number of Rosette Branches (>5 mm) - this compound (3 µM) | Fold Increase in Branching |
| 50 (Low Light) | 2.1 ± 0.3 | 4.5 ± 0.5 | 2.1 |
| 120 (Standard Light) | 3.2 ± 0.4 | 8.5 ± 0.9 | 2.7 |
| 200 (High Light) | 4.5 ± 0.5 | 10.2 ± 1.2 | 2.3 |
| Data are presented as mean ± standard error (n=20). Plants were grown under a 16-hour light/8-hour dark photoperiod. |
Experimental Protocols
Protocol 1: Assessing the Dose-Response of this compound on Shoot Branching in Arabidopsis thaliana
1. Plant Material and Growth Conditions:
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Use Arabidopsis thaliana ecotype Columbia (Col-0) for wild-type experiments.
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Sow seeds on a standard soil mix (e.g., peat moss, perlite, and vermiculite (B1170534) in a 3:1:1 ratio).
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Stratify seeds at 4°C for 2-3 days in the dark to synchronize germination.
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Grow plants in a controlled environment chamber with the following conditions:
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Photoperiod: 16 hours light / 8 hours dark.
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Light Intensity: 100-150 µmol/m²/s of photosynthetically active radiation (PAR).
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Temperature: 22°C (light) / 18°C (dark).
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Humidity: 60-70%.
-
2. Preparation of this compound Solution:
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Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
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On the day of application, prepare working solutions of this compound (e.g., 1 µM, 3 µM, 5 µM, 10 µM) by diluting the stock solution in water.
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Prepare a control solution containing the same concentration of DMSO as the highest this compound concentration.
3. This compound Application:
-
Begin treatment when plants are approximately 3 weeks old (before the emergence of visible branches).
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Apply the this compound solutions as a soil drench. For a standard 2.5-inch pot, apply 10 mL of the respective solution to the soil surface.
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Repeat the treatment every 4-5 days to maintain the inhibitory effect.
4. Data Collection and Analysis:
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At 5-6 weeks of age, quantify the number of rosette branches that are longer than 5 mm.
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Use a minimum of 15-20 plants per treatment group.
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Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Protocol 2: Investigating the Effect of Different Light Spectra on this compound Efficacy
1. Plant Growth and this compound Treatment:
-
Follow the plant material, growth, and this compound treatment procedures as described in Protocol 1.
2. Light Treatments:
-
Use programmable LED growth chambers that allow for the manipulation of the light spectrum.
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Establish different light spectrum conditions while maintaining the same total light intensity (e.g., 120 µmol/m²/s). For example:
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White Light (Control): Broad-spectrum white light.
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Red-Enriched Light: e.g., 80% red light, 20% blue light.
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Blue-Enriched Light: e.g., 20% red light, 80% blue light.
-
-
Grow a set of control and this compound-treated plants under each light condition.
3. Data Collection and Analysis:
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Quantify shoot branching as described in Protocol 1.
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Additionally, you can measure other parameters such as plant height, rosette diameter, and flowering time.
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Analyze the data to compare the effect of this compound under each light spectrum.
Mandatory Visualizations
Strigolactone Biosynthesis Pathway
Caption: Simplified strigolactone biosynthesis pathway and the inhibitory action of this compound on MAX1.
Strigolactone Signaling Pathway
Caption: Overview of the strigolactone signaling pathway leading to the promotion of shoot branching.
Experimental Workflow for this compound Efficacy Testing
Caption: A logical workflow for testing the efficacy of this compound under different light conditions.
Technical Support Center: TIS108 (BTG1) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TIS108, also known as B-cell translocation gene 1 (BTG1).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (BTG1)?
A1: this compound (BTG1) is a member of the BTG/TOB family of anti-proliferative proteins. Its primary function is to regulate cell growth and differentiation. It is known to be a tumor suppressor that plays a crucial role in various cellular processes, including inducing cell cycle arrest and promoting apoptosis (programmed cell death).[1][2]
Q2: In which cellular processes and signaling pathways is this compound (BTG1) involved?
A2: this compound (BTG1) is involved in several key signaling pathways that control cell fate. It is most notably associated with the regulation of the cell cycle, with its expression being highest during the G0/G1 phases.[1] It can induce G0/G1 cell cycle arrest by downregulating cyclins such as Cyclin D1 and Cyclin B1.[1] Furthermore, this compound (BTG1) promotes apoptosis by modulating the expression of pro-apoptotic proteins like Bax and caspase-3, and the anti-apoptotic protein Bcl-2.[1][3] It also interacts with Protein Arginine Methyltransferase 1 (PRMT1) to modulate the activity of transcription factors.[2]
Q3: What is the expression pattern of this compound (BTG1) in cancerous versus normal tissues?
A3: this compound (BTG1) expression is frequently downregulated in various types of cancer, including breast, renal, hepatocellular, and thyroid carcinomas.[1][2][3][4] This reduced expression often correlates with more aggressive tumor characteristics and a poorer prognosis for the patient.[5]
Troubleshooting Guides
Western Blotting for this compound (BTG1)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low expression of this compound (BTG1) in the chosen cell line. | Select a cell line known to express this compound (BTG1) or use a positive control. Consider transiently overexpressing this compound (BTG1) in a cell line to confirm antibody reactivity. |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage/amperage). Ensure good contact between the gel and the membrane and that no air bubbles are present. | |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody or incubate for a longer period (e.g., overnight at 4°C). | |
| High Background | Non-specific antibody binding. | Increase the stringency of the washing steps. Use a different blocking agent (e.g., switch from non-fat milk to BSA or vice-versa). |
| Primary or secondary antibody concentration is too high. | Titrate the antibodies to determine the optimal concentration that gives a strong signal with low background. | |
| Non-Specific Bands | Antibody cross-reactivity. | Use a more specific, affinity-purified primary antibody. Ensure the secondary antibody does not cross-react with other proteins in the lysate. |
| Protein degradation. | Prepare fresh cell lysates and always add a protease inhibitor cocktail. Keep samples on ice or at 4°C during preparation. |
Immunoprecipitation (IP) / Co-Immunoprecipitation (Co-IP) of this compound (BTG1)
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Precipitated this compound (BTG1) | Inefficient antibody-protein binding. | Ensure the antibody is validated for IP. Use a sufficient amount of antibody and incubate with the lysate for an adequate amount of time (e.g., 4 hours to overnight). |
| Lysis buffer is too harsh and disrupts the antibody-antigen interaction. | Use a less stringent lysis buffer. RIPA buffer, for example, can sometimes disrupt protein-protein interactions. | |
| High Non-Specific Binding | Insufficient pre-clearing of the lysate. | Pre-clear the lysate with protein A/G beads before adding the primary antibody to remove proteins that non-specifically bind to the beads. |
| Washing steps are not stringent enough. | Increase the number of washes or the salt/detergent concentration in the wash buffer to reduce non-specific binding. | |
| Failure to Co-Precipitate an Interacting Partner | The interaction is weak or transient. | Consider using a cross-linking agent to stabilize the protein complex before lysis. |
| The lysis buffer is disrupting the protein-protein interaction. | Use a milder lysis buffer with lower concentrations of detergents and salts. | |
| The interacting protein is not expressed in the cell line. | Confirm the expression of the potential interacting partner in your cell lysate via Western Blot. |
Quantitative Real-Time PCR (qRT-PCR) for this compound (BTG1) mRNA
| Problem | Possible Cause | Recommended Solution |
| No or Low Amplification | Poor RNA quality or integrity. | Use a high-quality RNA extraction method and check RNA integrity on a gel or with a bioanalyzer. |
| Inefficient reverse transcription. | Optimize the reverse transcription reaction. Ensure the use of high-quality reverse transcriptase and appropriate primers (e.g., random hexamers or oligo(dT)s). | |
| Suboptimal primer design. | Design and validate new primers. Ensure they have appropriate melting temperatures and do not form primer-dimers. | |
| Non-Specific Amplification | Primer-dimer formation. | Increase the annealing temperature or redesign the primers to have less self-complementarity. |
| Genomic DNA contamination. | Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and be meticulous when preparing the reaction mix and loading the plate. |
| Inconsistent sample quality. | Ensure all RNA samples are of similar quality and concentration. |
Quantitative Data Summary
Table 1: Relative Expression of this compound (BTG1) in Cancerous vs. Normal Tissues
| Cancer Type | Cell Line / Tissue | Method | Relative Expression in Cancer vs. Normal | Reference |
| Thyroid Carcinoma | Tissue Biopsies | Western Blot | 0.251 ± 0.021 vs. 0.651 ± 0.065 | [6] |
| Hepatocellular Carcinoma | Tissue Biopsies | Western Blot | 0.255 ± 0.027 vs. 0.776 ± 0.082 | [3] |
| Renal Cell Carcinoma | 786-O cells vs. HK-2 cells | Western Blot | Significantly lower in 786-O cells | [2] |
| Breast Carcinoma | MDA-MB-231, T-47D, MCF-7, SK-BR-3 | qRT-PCR & Western Blot | Upregulated 1.2 to 2.4-fold after demethylation treatment | [4] |
Table 2: Effect of this compound (BTG1) Overexpression on Cell Cycle Distribution
| Cell Line | Experimental Condition | % of Cells in G0/G1 Phase | % of Cells in S Phase | Reference |
| FTC-133 (Thyroid Cancer) | Control (Empty Vector) | 62.4 ± 4.9% | 25.5 ± 2.6% | [6] |
| BTG1 Overexpression | 81.8 ± 6.3% | 10.2 ± 1.0% | [6] | |
| HepG2 (Hepatocellular Carcinoma) | Control (Empty Vector) | 64.2 ± 3.1% | 23.0 ± 2.0% | [3] |
| BTG1 Overexpression | 84.5 ± 5.7% | 7.9 ± 0.7% | [3] |
Table 3: Effect of this compound (BTG1) Overexpression on Apoptosis
| Cell Line | Experimental Condition | % of Apoptotic Cells | Method | Reference |
| FTC-133 (Thyroid Cancer) | Control (Empty Vector) | 2.1 ± 0.4% | Flow Cytometry | [6] |
| BTG1 Overexpression | 11.6 ± 2.1% | Flow Cytometry | [6] | |
| HepG2 (Hepatocellular Carcinoma) | Control (Empty Vector) | 2.8 ± 0.4% | Flow Cytometry | [3] |
| BTG1 Overexpression | 10.4 ± 1.1% | Flow Cytometry | [3] |
Experimental Protocols
Protocol 1: Western Blotting for this compound (BTG1) Detection
-
Protein Extraction:
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Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with a primary antibody specific for this compound (BTG1) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify this compound (BTG1) Interacting Proteins
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with a protease inhibitor cocktail.
-
-
Pre-Clearing:
-
Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against this compound (BTG1) or an isotype control IgG for 4 hours to overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with ice-cold IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the suspected interacting partners.
-
Visualizations
Caption: this compound (BTG1) signaling pathway in cell cycle arrest and apoptosis.
Caption: A simplified workflow for Western Blotting of this compound (BTG1).
Caption: Experimental workflow for Co-Immunoprecipitation of this compound (BTG1).
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. BTG1 potentiates apoptosis and suppresses proliferation in renal cell carcinoma by interacting with PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flzx.tsrmyy.cn [flzx.tsrmyy.cn]
- 4. Promoter Methylation Down-regulates B-cell Translocation Gene 1 Expression in Breast Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 5. Expression of BTG1 in hepatocellular carcinoma and its correlation with cell cycles, cell apoptosis, and cell metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: TIS108 Application in Plant Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TIS108, a strigolactone (SL) biosynthesis inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address the variability in plant responses to this compound, ensuring more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a triazole-type chemical inhibitor of strigolactone (SL) biosynthesis.[1][2][3] It functions by reducing the endogenous levels of SLs, such as 2′-epi-5-deoxystrigol (epi-5DS), in various plant species, including rice and Arabidopsis.[1][2][3] This inhibition of SL production leads to phenotypes characteristic of SL-deficient mutants, most notably an increase in shoot branching and a reduction in root hair elongation.[1][2] The effects of this compound can be reversed by the application of a synthetic strigolactone analog, GR24.[1][2] While the precise molecular target is not yet fully elucidated, it is hypothesized that this compound inhibits a cytochrome P450 monooxygenase, potentially a MAX1 homolog, which is a key enzyme in the SL biosynthesis pathway.[1]
Q2: What are the typical observable effects of this compound on plants?
A2: The application of this compound typically results in the following phenotypes:
-
Increased shoot branching: This is the most prominent effect, resulting from the inhibition of SLs which normally suppress axillary bud outgrowth.[1][2][4]
-
Repressed root hair elongation: this compound treatment often leads to shorter root hairs, a phenotype also observed in SL-deficient mutants.[1][2]
-
Alterations in gene expression: Treatment with this compound can lead to the upregulation of SL biosynthesis genes, such as MAX3 and MAX4, through a feedback regulatory mechanism.[1][5]
Q3: In which plant species has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in a range of plant species, including:
-
Cherry rootstocks (Prunus cerasus)
-
Tartary buckwheat (Fagopyrum tataricum)[7]
-
Olive (Olea europaea)[8]
It is important to note that the optimal concentration and resulting phenotypic effects can vary between species.
Troubleshooting Guide
Variability in experimental results with this compound can arise from several factors. This guide provides a structured approach to troubleshooting common issues.
Problem 1: No observable phenotype (e.g., no increase in shoot branching) after this compound treatment.
Click to expand troubleshooting steps
Possible Cause 1: Inappropriate this compound Concentration
-
Solution: The optimal concentration of this compound is species- and even ecotype-dependent. If you do not observe a phenotype, the concentration may be too low. It is recommended to perform a dose-response curve experiment to determine the optimal concentration for your specific plant system. For example, in Arabidopsis, effective concentrations range from 1–3 µM, while in rice, concentrations around 10-100 nM have been shown to reduce SL levels.[2][5]
Possible Cause 2: Ineffective Delivery Method
-
Solution: Ensure the chosen application method allows for efficient uptake of this compound. Common methods include adding it to the growth medium for root uptake or foliar spraying.[6] For soil-grown plants, drenching the soil with the this compound solution can be effective. The choice of method may depend on the plant species and experimental setup.
Possible Cause 3: Degradation of this compound Stock Solution
-
Solution: The stability of this compound in solution can be a factor, particularly with prolonged storage or exposure to light and non-optimal pH.[9][10] It is advisable to prepare fresh stock solutions and store them appropriately (e.g., protected from light at 4°C for short-term and -20°C for long-term storage). When diluting for experiments, use freshly prepared solutions.
Possible Cause 4: Interaction with Other Phytohormones
-
Solution: The plant's endogenous hormonal balance can influence its response to this compound. For instance, high levels of auxin can inhibit bud outgrowth independently of strigolactones.[11][12] Conversely, cytokinins promote bud outgrowth and can act antagonistically to SLs.[7] Consider the hormonal status of your plant material and the potential for interactions with other treatments.
Problem 2: High variability in plant response between replicates.
Click to expand troubleshooting steps
Possible Cause 1: Inconsistent Application
-
Solution: Ensure uniform application of this compound across all replicates. For media-based application, ensure thorough mixing. For foliar spray, ensure even coverage of all plants.
Possible Cause 2: Heterogeneous Plant Material
-
Solution: Use synchronized and developmentally uniform plant material. Age, size, and developmental stage can all influence a plant's response to hormonal treatments.
Possible Cause 3: Environmental Fluctuations
-
Solution: Maintain consistent environmental conditions (light, temperature, humidity) for all experimental units, as these factors can influence plant growth and hormone signaling.
Problem 3: Unintended side effects, such as dwarfism or chlorosis, are observed.
Click to expand troubleshooting steps
Possible Cause 1: this compound Concentration is Too High
-
Solution: High concentrations of this compound may lead to off-target effects. While this compound is considered relatively specific, as a triazole derivative, it could potentially inhibit other P450 enzymes at high concentrations, which might affect, for example, gibberellin or brassinosteroid biosynthesis.[1] If you observe phenotypes beyond the expected increase in branching, reduce the this compound concentration.
Possible Cause 2: Solvent Effects
-
Solution: Ensure that the solvent used to dissolve this compound (e.g., DMSO, ethanol) is used at a final concentration that is not phytotoxic. Always include a solvent control in your experiments to distinguish between the effects of this compound and the solvent.
Quantitative Data Summary
| Plant Species | This compound Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | 1-3 µM | Increased number of branches, repressed root hair elongation. | [1][2] |
| Rice (Oryza sativa) | 10-100 nM | Reduced levels of epi-5DS in roots and root exudates. | [5] |
| Rice (Oryza sativa) | 3 µM (foliar spray) | Decreased nematode infection and increased jasmonate levels. | [6] |
| Cherry Rootstocks | 10 µM | Increased stem length. | |
| Tartary Buckwheat | 10 µM | Increased number of main-stem branches, grain number, and grain weight. | [7] |
| Olive (Olea europaea) | 1-10 µM | Increased lateral bud formation. | [8] |
Experimental Protocols
Protocol 1: this compound Treatment of Arabidopsis thaliana in Sterile Culture
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Plating and Growth Conditions:
-
Prepare Murashige and Skoog (MS) medium, including 1% sucrose (B13894) and 0.8% agar.
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Add the this compound stock solution to the cooled medium to achieve the desired final concentration (e.g., 1 µM, 3 µM, 5 µM). Also, prepare a control plate with an equivalent amount of DMSO.
-
Pour the medium into sterile petri dishes.
-
Surface-sterilize Arabidopsis seeds and place them on the plates.
-
Stratify the seeds at 4°C for 2-4 days in the dark.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Phenotypic Analysis:
-
After a designated growth period (e.g., 3-4 weeks), quantify the number of rosette branches.
-
For root hair analysis, seedlings can be grown vertically on plates for 7-10 days and root hairs observed under a microscope.
-
Protocol 2: Foliar Application of this compound to Rice Seedlings
-
Plant Growth:
-
Grow rice seedlings in a suitable hydroponic or soil-based system under controlled environmental conditions.
-
-
Preparation of this compound Spray Solution:
-
Dilute the this compound stock solution (e.g., 10 mM in DMSO) in water containing a surfactant (e.g., 0.01% Tween-20) to the desired final concentration (e.g., 3 µM).
-
Prepare a mock solution containing the same concentration of DMSO and surfactant in water.
-
-
Application:
-
When the seedlings have reached the desired developmental stage (e.g., 14 days old), spray the foliage with the this compound solution or the mock solution until runoff.[6]
-
Ensure even coverage of the shoots.
-
-
Post-Treatment and Analysis:
-
Return the plants to the growth chamber.
-
Phenotypic analysis (e.g., tiller number) and/or molecular/metabolic analysis (e.g., hormone quantification) can be performed at desired time points after treatment.[6]
-
Visualizations
Caption: Simplified strigolactone biosynthesis and signaling pathway, indicating the putative target of this compound.
Caption: A decision-making workflow for troubleshooting common issues in this compound experiments.
References
- 1. Strigolactones modulate stem length and diameter of cherry rootstocks through interaction with other hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strigolactones affect the yield of Tartary buckwheat by regulating endogenous hormone levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive ( Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Three ancient hormonal cues co-ordinate shoot branching in a moss | eLife [elifesciences.org]
Technical Support Center: Overcoming Protein Degradation in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to protein stability and degradation during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My protein of interest is degrading during long-term storage at -80°C. What are the potential causes?
A1: Several factors can contribute to protein degradation even at -80°C:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of co-factors in your storage buffer are critical. A suboptimal pH can lead to chemical modifications like deamidation or oxidation.
-
Presence of Proteases: Trace amounts of proteases from the expression and purification steps can remain active and degrade your protein over time.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your protein sample can cause denaturation and aggregation, making it more susceptible to degradation.
-
Oxidation: The presence of dissolved oxygen can lead to the oxidation of sensitive amino acid residues, such as methionine and cysteine.
Q2: I am observing a gradual loss of my protein's activity in a cell-based assay that runs for several days. What could be the reason?
A2: The loss of protein activity in a long-term cell-based assay can be due to several factors within the experimental environment:
-
Proteolytic Degradation: The protein may be internalized by cells and degraded through lysosomal or proteasomal pathways.
-
Instability in Culture Media: The composition of the cell culture media (e.g., pH, presence of metal ions) may not be optimal for your protein's stability.
-
Interaction with Other Components: Your protein might be interacting with other proteins or components in the media, leading to conformational changes and loss of activity.
Q3: How can I improve the stability of my protein for long-term experiments?
A3: To enhance protein stability, consider the following strategies:
-
Optimize Storage Buffer: Screen different buffer conditions (pH, salts, and additives) to find the optimal formulation for your protein.
-
Include Additives: The addition of cryoprotectants (e.g., glycerol, trehalose), reducing agents (e.g., DTT, TCEP), or metal chelators (e.g., EDTA) can significantly improve stability.
-
Add Protease Inhibitors: A cocktail of protease inhibitors should be included during purification and can also be added to the final storage buffer.
-
Aliquot Samples: To avoid freeze-thaw cycles, store your protein in single-use aliquots.
Troubleshooting Guides
Problem 1: Rapid Degradation of a Purified Protein
-
Symptom: Significant degradation observed within hours or a few days of purification, even when stored at 4°C.
-
Troubleshooting Steps:
-
Assess Purity: Run an SDS-PAGE gel to check for contaminating proteases. If present, an additional purification step may be necessary.
-
Inhibit Proteases: Immediately add a broad-spectrum protease inhibitor cocktail to your purified protein.
-
Buffer Optimization: Perform a buffer screen to identify the optimal pH and ionic strength for your protein's stability.
-
Problem 2: Loss of Protein Function in a Multi-Day Experiment
-
Symptom: The biological activity of your protein decreases over the course of a multi-day experiment.
-
Troubleshooting Steps:
-
Stability in Media: Incubate your protein in the experimental media for the duration of the experiment and measure its concentration and activity at different time points.
-
Cellular Uptake and Degradation: Use inhibitors of endocytosis or lysosomal/proteasomal degradation to determine if these pathways are responsible for the loss of your protein.
-
Fresh Protein Addition: If the protein is inherently unstable in the experimental conditions, consider adding fresh protein at regular intervals throughout the experiment.
-
Quantitative Data Summary
The following tables provide a summary of hypothetical data from protein stability studies.
Table 1: Effect of Storage Buffer pH on Protein Stability
| Storage Buffer pH | % Intact Protein after 30 days at 4°C |
| 5.5 | 65% |
| 6.5 | 85% |
| 7.5 | 95% |
| 8.5 | 70% |
Table 2: Impact of Additives on Protein Stability at -20°C
| Additive (in Storage Buffer) | % Intact Protein after 6 months |
| None | 40% |
| 10% Glycerol | 75% |
| 1 mM DTT | 60% |
| 10% Glycerol + 1 mM DTT | 90% |
Experimental Protocols
Protocol 1: Cycloheximide (B1669411) Chase Assay to Determine Protein Half-Life
This protocol is used to determine the intracellular half-life of a protein.
-
Culture cells expressing your protein of interest to 70-80% confluency.
-
Treat the cells with cycloheximide (a protein synthesis inhibitor) at a final concentration of 100 µg/mL.
-
Collect cell lysates at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after cycloheximide treatment.
-
Perform Western blotting with an antibody specific to your protein of interest to determine the protein levels at each time point.
-
Quantify the band intensities and plot the percentage of remaining protein against time to calculate the half-life.
Protocol 2: Thermal Shift Assay for Buffer Optimization
This assay helps identify buffer conditions that enhance the thermal stability of a protein.
-
Prepare a series of buffers with varying pH, salt concentrations, and additives.
-
In a 96-well PCR plate, mix your purified protein with each buffer and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Use a real-time PCR machine to gradually increase the temperature of the plate and monitor the fluorescence.
-
The temperature at which the fluorescence rapidly increases is the melting temperature (Tm) of the protein. A higher Tm indicates greater stability.
-
The buffer condition that results in the highest Tm is considered optimal for protein stability.
Visualizations
Validation & Comparative
Strigolactone Analogs as Novel Anti-Cancer Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Strigolactones (SLs), a class of plant hormones, have recently emerged as a promising area of investigation in oncology. While the SL biosynthesis inhibitor TIS108 is a valuable tool in plant biology, its utility in cancer research is not established. Instead, synthetic analogs of strigolactones have demonstrated significant anti-cancer activity across a range of cancer cell lines and in preclinical models. This guide provides a comparative overview of the effects of several key SL analogs, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential as therapeutic agents.
Comparative Efficacy of Strigolactone Analogs
Multiple studies have demonstrated the cytotoxic and anti-proliferative effects of various SL analogs on a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the reported IC50 values for several prominent SL analogs. It is important to note that these values are derived from different studies and experimental conditions may vary.
| SL Analog | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| GR24 | MDA-MB-436 | Breast Adenocarcinoma | 17.2 | 10 days | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 18.8 | 10 days | [1] | |
| MCF-7 | Breast Adenocarcinoma | 18.8 | 10 days | [1] | |
| A172 | Glioblastoma | 60 | 48 hours | [1] | |
| U87 | Glioblastoma | 26 | 48 hours | [1] | |
| MEB55 | Prostate Tumor CRCs | Prostate Cancer | ~5.6 (1.8 ppm) | Not Specified | [2] |
| ST362 | Prostate Tumor CRCs | Prostate Cancer | ~4.8 (2.3 ppm) | Not Specified | [2] |
| IND | A172 | Glioblastoma | 2.8 | 48 hours | [3][4] |
| U87 | Glioblastoma | 1.1 | 48 hours | [3][4] | |
| EGO10 | A172 | Glioblastoma | 15.3 | 48 hours | [4] |
| U87 | Glioblastoma | 14.0 | 48 hours | [4] | |
| EDOT-EGO | Various | Multiple | 5 - 20 | Not Specified | [1] |
Note: ppm to µM conversion for MEB55 and ST362 is approximated based on their chemical structures.
A significant finding across multiple studies is the selectivity of SL analogs for cancer cells over normal, non-transformed cells. For instance, MEB55 and ST362 showed significantly higher potency against prostate tumor cells compared to normal prostate cells[2].
Mechanisms of Action
The anti-cancer effects of SL analogs are attributed to several key mechanisms, primarily the induction of apoptosis and cell cycle arrest, mediated by the modulation of critical signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
SL analogs have been consistently shown to induce programmed cell death (apoptosis) in cancer cells. This is evidenced by an increase in the sub-G1 cell population in cell cycle analysis and positive staining with Annexin V[5][6]. For example, treatment of U2OS osteosarcoma cells with MEB55 or ST362 led to a significant increase in both early and late apoptotic cells[6].
Furthermore, these compounds can halt the progression of the cell cycle, most commonly at the G2/M phase[7]. However, some analogs, such as IND and EGO10, have been shown to induce G1 arrest in glioblastoma cells[3][4].
Modulation of Signaling Pathways
The pro-apoptotic and cell cycle inhibitory effects of SL analogs are linked to their ability to modulate key intracellular signaling pathways. A common mechanism is the activation of stress-activated protein kinases (SAPKs), specifically p38 MAPK and JNK, while simultaneously inhibiting pro-survival pathways like ERK and AKT[5][8].
The diagram below illustrates the proposed signaling pathway affected by SL analogs in cancer cells.
References
- 1. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strigolactone Analogs: Two New Potential Bioactiphores for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Validating TIS108 as a Specific MAX1 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TIS108 as a MAX1 inhibitor, detailing its performance against alternatives and providing supporting experimental data and protocols.
This compound has emerged as a valuable chemical tool for studying strigolactone (SL) biosynthesis and its physiological effects. As a triazole-type derivative, it is proposed to inhibit MORE AXILLARY GROWTH 1 (MAX1), a critical cytochrome P450 enzyme in the SL biosynthetic pathway. Validating the specificity of such an inhibitor is paramount to ensure that observed phenotypes are direct consequences of MAX1 inhibition and not due to off-target effects. This guide synthesizes available data to assess the specificity of this compound, compares it with other potential inhibitors, and provides detailed experimental protocols for its validation.
Performance Comparison of MAX1 Inhibitors
The available quantitative data on this compound and its alternatives primarily focus on their effects on strigolactone biosynthesis. Direct comparative data on their inhibitory activity against a broad panel of cytochrome P450 enzymes is limited in the public domain.
| Inhibitor | Target Enzyme(s) | IC50 Value (µM) | Organism | Key Findings & Specificity Notes |
| This compound | OsMAX1-900 | 0.15 | Rice | Inhibits the conversion of carlactone (B12838652) (CL) to carlactonoic acid (CLA) and 4-deoxyorobanchol (4DO).[1] |
| OsMAX1-1400 | 0.02 | Rice | Inhibits the conversion of 4DO to orobanchol.[1] | |
| TIS13 | Strigolactone Biosynthesis | Not Reported | Rice | A precursor to this compound, it shows a severe dwarf phenotype in rice that is not recoverable by SL application, suggesting off-target inhibition of gibberellin (GA) and/or brassinosteroid (BR) biosynthesis.[2] |
| Triflumizole | Os900 (a MAX1 homolog) | Not Reported | Rice | Effectively reduces 4DO levels in rice root exudates, with stronger activity than diniconazole (B1670688) and bromuconazole. It is a known fungicide that inhibits P450 enzymes involved in ergosterol (B1671047) biosynthesis. |
| Uniconazole-P | Multiple P450s | Not Reported | General | A triazole derivative known to inhibit the biosynthesis of both gibberellins (B7789140) and brassinosteroids, and the deactivation of abscisic acid, highlighting the potential for off-target effects within this class of compounds.[2] |
Signaling Pathways and Experimental Workflows
To understand the impact of MAX1 inhibition, it is essential to visualize its position in the strigolactone biosynthesis and signaling pathway.
Strigolactone Biosynthesis Pathway
Caption: The strigolactone biosynthesis pathway, highlighting the central role of MAX1.
Strigolactone Signaling Pathway
Caption: Simplified strigolactone signaling pathway leading to the inhibition of shoot branching.
Experimental Workflow for this compound Specificity Validation
Caption: A workflow for validating the specificity of this compound as a MAX1 inhibitor.
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
This protocol is for determining the IC50 value of this compound against heterologously expressed cytochrome P450 enzymes.
a. Heterologous Expression of Plant Cytochrome P450s:
-
Host System: Saccharomyces cerevisiae (yeast) is a common host due to its eukaryotic nature and presence of endoplasmic reticulum membranes for P450 anchoring.
-
Vector: Use a yeast expression vector (e.g., pYES-DEST52) containing a strong inducible promoter (e.g., GAL1).
-
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences of the target P450s (e.g., Arabidopsis thaliana MAX1, GA biosynthesis P450s like CYP88A, and BR biosynthesis P450s like CYP90B1/DWF4) and clone them into the expression vector.
-
Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., WAT11).
-
Microsome Preparation: Grow the transformed yeast cultures and induce protein expression with galactose. Harvest the cells, lyse them, and isolate the microsomal fraction containing the expressed P450s by differential centrifugation.
b. Inhibition Assay:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Microsomal preparation containing the target P450
-
A specific substrate for the respective P450
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
-
Inhibitor Addition: Add this compound at a range of concentrations (e.g., 0.01 µM to 100 µM) to the reaction wells. Include a vehicle control (DMSO).
-
Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating system. Incubate at a controlled temperature (e.g., 28°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Analyze the formation of the product from the substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantification of Shoot Branching in Arabidopsis thaliana
This protocol describes a method for quantifying the effect of this compound on the shoot branching phenotype of Arabidopsis.
-
Plant Growth:
-
Genotypes: Use wild-type Arabidopsis thaliana (e.g., Col-0) and a strigolactone-deficient mutant (e.g., max1, max2, max3, or max4) as a control.
-
Conditions: Grow plants in a controlled environment (e.g., long-day conditions: 16 hours light / 8 hours dark, 22°C).
-
-
Inhibitor Application:
-
Prepare a stock solution of this compound in DMSO.
-
Apply this compound to the soil or hydroponic medium at various concentrations (e.g., 1 µM, 3 µM, 10 µM). Include a vehicle control (DMSO).
-
For rescue experiments, co-apply the synthetic strigolactone analog GR24 (e.g., 5 µM) with this compound.
-
-
Phenotypic Analysis:
-
Timing: Begin scoring for rosette branches approximately 3-4 weeks after germination, once the primary inflorescence has bolted.
-
Branch Counting:
-
Identify the main stem (primary inflorescence).
-
Carefully examine the axils of each rosette leaf.
-
Count the number of secondary rosette branches that are longer than a predefined threshold (e.g., 1 cm) to distinguish them from dormant buds.
-
-
Data Recording: Record the total number of rosette branches per plant.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Tukey's HSD test) to compare the number of branches between different treatment groups and genotypes. A significant increase in branching in wild-type plants treated with this compound, which is rescued by co-application of GR24, supports the on-target effect of this compound. The lack of a significant effect on max mutants further validates this.
Strigolactone Quantification by LC-MS/MS
This protocol outlines the extraction and quantification of endogenous strigolactones from plant tissues to confirm the inhibitory effect of this compound.
-
Sample Collection and Preparation:
-
Harvest root tissue from Arabidopsis or rice seedlings treated with this compound and controls.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with an appropriate solvent (e.g., ethyl acetate) containing an internal standard (e.g., deuterated GR24).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Use a C18 SPE cartridge to purify and concentrate the strigolactones from the crude extract.
-
Wash the cartridge to remove interfering compounds and elute the strigolactones with a suitable solvent.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Separation: Separate the different strigolactones on a C18 column using a gradient of water and acetonitrile/methanol containing formic acid.
-
Detection: Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target strigolactones and the internal standard.
-
-
Quantification: Calculate the concentration of each strigolactone in the samples by comparing the peak areas of the endogenous compounds to that of the internal standard and a standard curve of authentic standards. A significant reduction in strigolactone levels in this compound-treated plants compared to the control would confirm its inhibitory effect on the biosynthesis pathway.
Conclusion
This compound is a potent inhibitor of MAX1 in rice and a valuable tool for studying strigolactone-related processes in plants. Its in vivo effects in Arabidopsis, such as increased shoot branching, are consistent with the phenotype of strigolactone-deficient mutants and can be rescued by the application of a synthetic strigolactone, providing strong evidence for its on-target activity. However, the comprehensive validation of its specificity requires further investigation, particularly through in vitro assays against a broad panel of other plant cytochrome P450 enzymes. The protocols outlined in this guide provide a framework for researchers to conduct such validation studies and to further characterize this compound and other potential MAX1 inhibitors.
References
A Comparative Guide to TIS108 and GR24 in Root Hair Development Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of TIS108, a strigolactone biosynthesis inhibitor, and GR24, a synthetic strigolactone analog, on root hair development. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Overview of this compound and GR24
This compound and GR24 are two chemical tools frequently used to study the role of strigolactones (SLs) in plant development, particularly in the formation and elongation of root hairs.
-
This compound: A triazole-type inhibitor of strigolactone biosynthesis.[1][2] By blocking the production of endogenous SLs, this compound treatment induces a phenotype characteristic of SL-deficient mutants, which includes a reduction in root hair elongation.[1][2]
-
GR24: A synthetic analog of strigolactones. It is widely used to mimic the effects of natural SLs.[1][2] Exogenous application of GR24 can rescue the phenotypes of SL-deficient mutants and generally promotes root hair elongation.[1][2]
Effects on Root Hair Development: A Quantitative Comparison
Table 1: General Effects of this compound and GR24 on Root Hair Development
| Feature | This compound | GR24 |
| Mechanism of Action | Inhibits strigolactone biosynthesis | Mimics natural strigolactones |
| Effect on Root Hair Elongation | Represses/Inhibits | Promotes |
| Effect on Root Hair Density | Generally reduces | Can increase |
| Use in Research | To study the effects of strigolactone deficiency | To study the effects of strigolactone presence/signaling |
Table 2: Quantitative Effects of GR24 on Root Hair Development in Arabidopsis thaliana
The following data is derived from a study on 12-day-old Arabidopsis seedlings (Col-0) grown on a 12-hour light/12-hour dark photoperiod.
| Treatment | Average Root Hair Number (per 3 mm) | Average Root Hair Length (mm) |
| Control (No GR24) | ~18 | ~0.25 |
| 1 µM rac-GR24 | ~25 | ~0.45 |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.
Signaling Pathways
The effects of both this compound and GR24 are mediated through the strigolactone signaling pathway. This compound reduces the pool of endogenous SLs that can activate this pathway, while GR24 directly stimulates it.
Experimental Protocols
This section outlines a general methodology for assessing the effects of this compound and GR24 on root hair development in Arabidopsis thaliana.
Experimental Workflow
Detailed Methodology
-
Seed Sterilization and Stratification:
-
Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.
-
Wash the seeds 3-5 times with sterile distilled water.
-
Resuspend seeds in sterile 0.1% agarose (B213101) and store at 4°C in the dark for 2-3 days for stratification to synchronize germination.
-
-
Plating on Treatment Media:
-
Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324).
-
Autoclave the medium and cool to approximately 50-60°C.
-
Add this compound or GR24 from stock solutions to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a solvent control (e.g., DMSO or acetone).
-
Pour the medium into square Petri plates and allow them to solidify.
-
Plate the stratified seeds on the surface of the agar plates.
-
-
Seedling Growth:
-
Place the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
Allow seedlings to grow for 5-7 days.
-
-
Root Imaging:
-
Carefully remove seedlings from the agar plates.
-
Mount the seedlings on a microscope slide with a drop of water.
-
Observe the root hairs in the maturation zone of the primary root using a light microscope equipped with a camera.
-
Capture images of the root hairs for quantitative analysis.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure root hair length and density.
-
For root hair length, measure a representative number of root hairs (e.g., 20-30) from the same root region for each seedling.
-
For root hair density, count the number of root hairs within a defined length of the root (e.g., 1 mm) in the maturation zone.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences between treatments.
-
Conclusion
This compound and GR24 serve as powerful and complementary tools for dissecting the role of strigolactones in root hair development. This compound is invaluable for creating a transient, chemically-induced SL-deficient state, allowing for the study of the consequences of SL depletion. In contrast, GR24 provides a means to exogenously activate SL signaling, enabling the investigation of the downstream effects of this pathway. The choice between these compounds will depend on the specific research question. For instance, to identify genes repressed by SL signaling, a comparison between wild-type and this compound-treated plants would be appropriate. Conversely, to identify genes induced by SL signaling, a comparison between control and GR24-treated plants would be more suitable. By using these compounds, alone or in combination, researchers can gain deeper insights into the complex regulatory network governing root hair development.
References
Comparative Analysis of TIS108 and TIS13 on Plant Growth: A Guide for Researchers
A detailed examination of two strigolactone biosynthesis inhibitors reveals distinct effects on plant development, with TIS108 demonstrating higher specificity and fewer off-target effects compared to TIS13. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies on plant growth and development.
Executive Summary
This compound and TIS13 are both chemical inhibitors of strigolactone (SL) biosynthesis, a class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture. While both compounds effectively reduce SL levels, their overall impact on plant growth differs significantly. This compound acts as a specific SL biosynthesis inhibitor, inducing characteristic SL-deficient phenotypes such as increased shoot branching and reduced root hair elongation. In contrast, TIS13, an earlier developed inhibitor, exhibits broader activity, causing severe dwarfism in plants, which is likely due to the inhibition of other phytohormone pathways, such as those for gibberellins (B7789140) (GAs) and brassinosteroids (BRs). This comparative analysis highlights this compound as a more precise tool for studying SL-specific functions in plant growth.
Data Presentation: Quantitative Comparison of Inhibitor Effects
The following table summarizes the quantitative effects of this compound and TIS13 on key plant growth parameters based on available experimental data.
| Parameter | Plant Species | Inhibitor & Concentration | Observed Effect | Reference |
| Shoot Branching | Arabidopsis thaliana | This compound (1-3 µM) | Increased number of rosette branches in a dose-dependent manner.[1] | Ito et al., 2013 |
| Arabidopsis thaliana | TIS13 | No direct quantitative data available on shoot branching. Induces severe dwarfism.[1] | Ito et al., 2011 | |
| Root Hair Elongation | Arabidopsis thaliana | This compound (3 µM) | Repressed root hair elongation.[1] | Ito et al., 2013 |
| Arabidopsis thaliana | TIS13 | No direct quantitative data available on root hair length. | ||
| Plant Height (Dwarfism) | Oryza sativa (Rice) | This compound (up to 10 µM) | No significant reduction in plant height (no dwarfism).[2] | Ito et al., 2011 |
| Oryza sativa (Rice) | TIS13 | Induces a severe dwarf phenotype.[2] | Ito et al., 2011 | |
| Strigolactone Levels (epi-5DS) | Oryza sativa (Rice) | This compound | 100-fold more active in reducing epi-5DS levels compared to TIS13.[2] | Ito et al., 2011 |
| Oryza sativa (Rice) | TIS13 | Reduces epi-5DS levels.[2] | Ito et al., 2011 | |
| Gene Expression (SL Biosynthesis) | Arabidopsis thaliana | This compound | Upregulation of MAX3 and MAX4 genes.[1] | Ito et al., 2013 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Plant Growth and Inhibitor Treatment (Arabidopsis thaliana)
-
Growth Medium: Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized and sown on half-strength Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar (B569324).
-
Growth Conditions: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Inhibitor Application: For shoot branching and root hair analysis, seedlings are grown on MS plates containing the desired concentrations of this compound or TIS13. The inhibitors are dissolved in a suitable solvent (e.g., DMSO) and added to the autoclaved medium before pouring the plates. A solvent control should always be included. For hydroponic studies, seedlings can be transferred to a hydroponic system and the inhibitors added to the nutrient solution.[3][4][5][6][7]
Quantification of Shoot Branching in Arabidopsis
-
Method: The number of rosette branches longer than 5 mm is counted at a specific developmental stage (e.g., 4-5 weeks after germination).[8][9]
-
Data Analysis: Statistical analysis (e.g., Student's t-test or ANOVA) is used to compare the mean number of branches between control and inhibitor-treated plants.
Measurement of Root Hair Length and Density in Arabidopsis
-
Sample Preparation: Seedlings grown on vertical agar plates are carefully removed, and the roots are mounted on a microscope slide with a drop of water.
-
Imaging: The root tip and the root hair zone are imaged using a light microscope equipped with a camera.
-
Quantification using ImageJ:
-
Calibration: Set the scale of the image using a micrometer slide.
-
Length Measurement: Use the "Segmented Line" or "Freehand Line" tool in ImageJ to trace the length of individual root hairs from the base to the tip.[10][11]
-
Density Measurement: Define a specific region of interest (ROI) along the root (e.g., a 1 mm segment starting from the zone of differentiation) and count the number of root hairs within that ROI.[10][11]
-
-
Data Analysis: Calculate the average root hair length and density for each treatment group and perform statistical analysis.
Strigolactone Extraction and Quantification by LC-MS/MS
-
Extraction from Root Exudates:
-
Grow plants hydroponically and collect the nutrient solution.
-
Acidify the solution and pass it through a C18 solid-phase extraction (SPE) column to retain SLs.
-
Elute the SLs from the column with acetone (B3395972) or another suitable organic solvent.
-
Evaporate the solvent and redissolve the residue in a small volume of acetonitrile/water for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the different SLs using a suitable LC column and gradient.
-
Detect and quantify the SLs based on their specific mass-to-charge ratios (m/z) and fragmentation patterns in multiple reaction monitoring (MRM) mode.
-
Use a labeled internal standard for accurate quantification.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the strigolactone biosynthesis and signaling pathways, as well as a typical experimental workflow for comparing this compound and TIS13.
Conclusion
The comparative analysis of this compound and TIS13 reveals critical differences in their specificity and effects on plant growth. This compound emerges as a highly specific and potent inhibitor of strigolactone biosynthesis, making it an invaluable tool for dissecting the precise roles of SLs in plant development without the confounding effects of dwarfism. In contrast, the broader inhibitory action of TIS13, while effective at reducing SL levels, also impacts other hormone pathways, leading to significant growth retardation. Researchers should carefully consider these differences when selecting an inhibitor for their specific research questions. This guide provides the necessary data, protocols, and conceptual framework to facilitate informed decisions and further investigations into the intricate world of plant hormone signaling.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 3. A simple hydroponic culture method for the development of a highly viable root system in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Flexible Low Cost Hydroponic System for Assessing Plant Responses to Small Molecules in Sterile Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plantsuccess.org [plantsuccess.org]
- 6. researchgate.net [researchgate.net]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. Methods for Phenotyping Shoot Branching and Testing Strigolactone Bioactivity for Shoot Branching in Arabidopsis and Pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imaging and Analyzing Root Hair Length and Density — Research — Department of Plant Science [plantscience.psu.edu]
- 11. Imaging and Analyzing Root Hair Length & Density — Research — Department of Plant Science [plantscience.psu.edu]
Unraveling the Role of TIS108 in Strigolactone Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the strigolactone biosynthesis inhibitor TIS108 with genetic and other chemical alternatives. Detailed experimental data, protocols, and pathway visualizations are presented to objectively evaluate its role and efficacy in studying strigolactone signaling pathways.
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, most notably shoot branching and root architecture. The study of SL signaling pathways is crucial for understanding plant development and for potential applications in agriculture. This compound has emerged as a valuable chemical tool for this purpose. This guide confirms the role of this compound as a potent and specific inhibitor of SL biosynthesis and compares its effects to those of genetic mutations in the SL signaling pathway and other chemical inhibitors.
This compound: A Chemical Tool to Phenocopy Strigolactone Mutants
This compound is a triazole-type chemical that inhibits the biosynthesis of strigolactones.[1] Treatment with this compound induces phenotypes in wild-type plants that are strikingly similar to those of SL-deficient mutants, such as increased shoot branching and reduced root hair elongation.[2] This characteristic makes this compound a powerful tool for studying SL-related processes, offering a flexible and conditional alternative to the use of genetic mutants.
The inhibitory effect of this compound is believed to target cytochrome P450 monooxygenases, such as MAX1, which are key enzymes in the SL biosynthesis pathway.[2] By reducing the endogenous levels of SLs, this compound allows researchers to investigate the physiological consequences of SL deficiency.
Performance Comparison: this compound vs. Genetic and Chemical Alternatives
To objectively evaluate the utility of this compound, its effects on key developmental processes are compared with those of well-characterized SL signaling mutants (d14 and max2) and another SL biosynthesis inhibitor, TIS13.
| Phenotypic Trait | Wild-Type (Col-0) | This compound-Treated | d14 Mutant | max2 Mutant | TIS13-Treated |
| Number of Rosette Branches | Low | High | High | High | High |
| Root Hair Length | Normal | Reduced | Reduced | Reduced | Reduced |
| Hypocotyl Elongation (in light) | Normal | Normal | Normal | Elongated | - |
| Dwarfism | No | No | No | No | Severe (at high conc.) |
| Reversibility by GR24 | - | Yes | No | No | No (for dwarfism) |
This table synthesizes data from multiple sources. Specific quantitative values can vary based on experimental conditions.
Key Observations:
-
Specificity of this compound: this compound treatment effectively mimics the shoot branching and root hair phenotypes of SL-deficient and signaling mutants.[2] Unlike its predecessor TIS13, this compound shows high specificity for the SL biosynthesis pathway, causing minimal growth defects like dwarfism at effective concentrations.[3]
-
Irreversibility in Signaling Mutants: The phenotypes of d14 and max2 mutants cannot be rescued by the application of GR24, a synthetic strigolactone analog, because the signaling pathway itself is disrupted.[4] In contrast, the effects of this compound can be reversed by GR24, confirming that this compound acts on biosynthesis rather than signaling.[2]
-
Broader Role of MAX2: The max2 mutant exhibits additional phenotypes, such as elongated hypocotyls, which are not observed in SL-deficient mutants or this compound-treated plants. This suggests that MAX2 has functions beyond the SL signaling pathway.[5]
Strigolactone Signaling and Biosynthesis Pathways
To visualize the mechanism of action of this compound in the context of strigolactone signaling, the following diagrams illustrate the key pathways.
Experimental Protocols
1. This compound Treatment for Phenotypic Analysis in Arabidopsis
-
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GR24 stock solution (e.g., 5 mM in acetone)
-
Growth medium (e.g., half-strength Murashige and Skoog [MS] agar (B569324) plates or soil)
-
Growth chambers with controlled light and temperature conditions.
-
-
Procedure for Plate-Based Assays (e.g., Root Hair Analysis):
-
Prepare half-strength MS agar plates containing the desired final concentration of this compound (e.g., 1-5 µM). Add this compound from the stock solution to the autoclaved and cooled medium just before pouring the plates. For control plates, add an equivalent amount of DMSO.
-
Sterilize and sow Arabidopsis seeds on the plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.
-
Observe and measure root hair length after a specified period (e.g., 7-10 days).
-
-
Procedure for Soil-Based Assays (e.g., Shoot Branching Analysis):
-
Sow and grow Arabidopsis plants in soil under standard conditions.
-
Prepare a this compound working solution (e.g., 3 µM) with a surfactant (e.g., 0.01% Tween-20).
-
Apply the this compound solution to the soil or by foliar spray at regular intervals (e.g., every 3-4 days).
-
For rescue experiments, co-apply GR24 (e.g., 5 µM) with the this compound solution.
-
Quantify the number of rosette branches after bolting (e.g., 4-5 weeks).
-
2. Quantification of Shoot Branching in Arabidopsis
-
Method:
-
Grow plants until the primary inflorescence has elongated and set siliques.
-
Count the number of primary rosette branches that are longer than a defined length (e.g., 1 cm) to exclude dormant buds.
-
For more detailed analysis, the length of each primary rosette branch can also be measured.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to compare different genotypes and treatments.
-
3. Measurement of Root Hair Length in Arabidopsis
-
Method:
-
Carefully remove seedlings from the agar plates.
-
Mount the roots on a microscope slide in a drop of water.
-
Using a microscope with a calibrated eyepiece or a camera with imaging software (e.g., ImageJ), capture images of the root hair zone.
-
Measure the length of individual root hairs from the base to the tip. It is recommended to measure a consistent number of root hairs per root from a defined region (e.g., 2-3 mm from the root tip).
-
Calculate the average root hair length for each seedling and perform statistical analysis.
-
Conclusion
This compound is a valuable and specific chemical tool for studying strigolactone biosynthesis and its impact on plant development. Its ability to induce SL-deficient phenotypes without the pleiotropic effects observed in some signaling mutants makes it a powerful alternative for dissecting the intricacies of the strigolactone signaling pathway. The comparative data and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into plant growth and development.
References
- 1. Methods for Phenotyping Shoot Branching and Testing Strigolactone Bioactivity for Shoot Branching in Arabidopsis and Pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 4. Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multiple pathways regulate shoot branching [frontiersin.org]
TIS108: A Comparative Guide to a Potent Strigolactone Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of TIS108, a triazole-type strigolactone (SL) biosynthesis inhibitor, across various plant species. It includes supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative compounds.
Introduction to this compound
This compound is a potent and specific inhibitor of strigolactone biosynthesis, a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[1][2] By targeting a key enzymatic step in the SL biosynthesis pathway, likely a cytochrome P450 monooxygenase such as MAX1, this compound effectively reduces endogenous SL levels.[1][3] This mode of action makes it a valuable tool for studying SL function and for potential applications in agriculture, such as controlling plant architecture and managing parasitic weeds.[2][3]
Cross-Species Efficacy of this compound
This compound has demonstrated efficacy in a range of plant species, inducing phenotypes characteristic of SL-deficient mutants. These include increased shoot branching (tillering in grasses) and altered root development.
Quantitative Data on this compound Efficacy
The following table summarizes the observed effects of this compound treatment in different plant species based on available experimental data.
| Species | Parameter | This compound Concentration | Observed Effect | Reference |
| Rice (Oryza sativa) | 2'-epi-5-deoxystrigol (epi-5DS) Level in Roots | 10 - 100 nM | Dose-dependent reduction | [3] |
| 2'-epi-5-deoxystrigol (epi-5DS) Level in Root Exudates | 10 - 100 nM | Dose-dependent reduction | [3] | |
| Tiller Number | Not Quantified | Increased tillering (qualitative) | [2] | |
| Arabidopsis (Arabidopsis thaliana) | Number of Rosette Branches | 1 - 3 µM | Dose-dependent increase | |
| Root Hair Elongation | 1 - 3 µM | Repressed | ||
| Sorghum (Sorghum bicolor) | Striga Germination Stimulating Activity of Root Exudates | Not Specified | Reduced | [2] |
| Tall Fescue (Festuca arundinacea) | Root Growth and Development | Not Specified | Constrained under drought conditions |
Comparison with Alternative Compounds
This compound offers significant advantages over other SL biosynthesis inhibitors, primarily in its specificity.
| Compound | Chemical Class | Advantages | Disadvantages | Reference |
| This compound | Triazole | High specificity for SL biosynthesis; no significant impact on plant height at effective concentrations. | [3] | |
| TIS13 | Triazole | Precursor to this compound. | Induces a severe dwarf phenotype, suggesting off-target effects on other hormone pathways (e.g., gibberellin biosynthesis). | [3] |
| Tebuconazole | Triazole | Also a triazole-based fungicide with SL biosynthesis inhibitory activity. | Primarily used as a fungicide; its specificity and efficacy as a dedicated SL inhibitor for research may be less characterized than this compound. Potential for phytotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involving this compound.
Plant Treatment with this compound
Objective: To assess the in-planta effects of this compound on shoot branching and root development.
Materials:
-
This compound stock solution (e.g., 10 mM in acetone)
-
Plant growth medium (e.g., Murashige and Skoog for Arabidopsis, hydroponic solution for rice)
-
Sterile culture vessels
-
Plant seeds of the desired species
Procedure:
-
Prepare the plant growth medium and autoclave.
-
Once the medium has cooled to approximately 50°C, add the this compound stock solution to achieve the desired final concentration (e.g., 1-3 µM for Arabidopsis, 10-100 nM for rice). Ensure thorough mixing.
-
For control plates or hydroponic solutions, add an equivalent volume of the solvent (acetone).
-
Sow surface-sterilized seeds on the prepared medium.
-
Incubate the plants under appropriate growth conditions (light, temperature, and humidity).
-
Observe and quantify the desired phenotypes (e.g., number of branches, root hair length) at specified time points.
Strigolactone Extraction and Quantification
Objective: To measure the levels of endogenous strigolactones in plant tissues and root exudates following this compound treatment.
Materials:
-
Plant tissue (roots) or root exudates
-
Ethyl acetate (B1210297)
-
Liquid nitrogen
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Extraction from Root Tissue:
-
Harvest and freeze root tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract the powder with a known volume of ethyl acetate.
-
Centrifuge to pellet the plant debris and collect the supernatant.
-
-
Extraction from Root Exudates:
-
Collect the hydroponic solution in which the plants were grown.
-
Pass the solution through an activated SPE cartridge to retain the strigolactones.
-
Elute the strigolactones from the cartridge using ethyl acetate.
-
-
Quantification:
-
Evaporate the ethyl acetate from the extracts under a stream of nitrogen.
-
Re-dissolve the residue in a small volume of a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to identify and quantify specific strigolactones.
-
Visualizing Key Pathways and Workflows
Strigolactone Biosynthesis and this compound Inhibition
The following diagram illustrates the simplified strigolactone biosynthesis pathway and the proposed point of inhibition by this compound.
Caption: Simplified strigolactone biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Assessment
This diagram outlines the typical experimental workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for assessing the efficacy of this compound.
Logical Relationship of this compound's Effect on Shoot Branching
This diagram illustrates the logical cascade of events following this compound application that leads to increased shoot branching.
References
Validating TIS108's Impact on Mycorrhizal Symbiosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TIS108, a strigolactone biosynthesis inhibitor, and its impact on arbuscular mycorrhizal (AM) symbiosis. The performance of this compound is contrasted with alternative methods of modulating this crucial plant-fungal interaction, supported by experimental data.
Introduction to this compound and Mycorrhizal Symbiosis
Arbuscular mycorrhizal symbiosis is a vital interaction for most terrestrial plants, facilitating nutrient uptake, particularly phosphorus. This process is initiated by signaling molecules, primarily strigolactones (SLs), exuded by the plant roots. These hormones stimulate the hyphal branching of AM fungi, a critical step for root colonization.
This compound is a triazole-type chemical that acts as a specific inhibitor of strigolactone biosynthesis. By reducing the production of SLs in plants, this compound is hypothesized to negatively impact the establishment of mycorrhizal symbiosis. Understanding the quantitative effects of this compound is crucial for its application in research and potentially in agriculture.
Comparative Analysis of Mycorrhizal Modulation
This section compares the effects of this compound with a key activator of mycorrhizal symbiosis, the synthetic strigolactone analog GR24, and with genetic approaches that result in strigolactone deficiency.
Table 1: Quantitative Comparison of Mycorrhizal Colonization
| Treatment/Condition | Plant Species | Mycorrhizal Fungi | Mycorrhizal Colonization (%) | Data Source (Proxy/Direct) |
| Wild Type (Control) | Pea (Pisum sativum) | Rhizophagus irregularis | ~35% | Proxy: Strigolactone-deficient mutant studies[1] |
| This compound Application | Pea (Pisum sativum) | Rhizophagus irregularis | Significantly Reduced (Expected, direct data not available) | Inferred from mechanism of action[2] |
| Strigolactone-deficient mutant (ccd8) | Pea (Pisum sativum) | Rhizophagus irregularis | ~5% | Proxy: Gomez-Roldan et al., 2008[1] |
| GR24 Application | Pea (Pisum sativum) | Rhizophagus irregularis | Increased (rescues mutant phenotype) | Proxy: Strigolactone-deficient mutant studies[1] |
Note: Direct quantitative data for the effect of this compound on mycorrhizal colonization percentage was not available in the searched literature. The expected outcome is a significant reduction based on its function as a strigolactone biosynthesis inhibitor. Data from strigolactone-deficient mutants (e.g., ccd8) are used as a proxy to illustrate the likely magnitude of this effect.
Experimental Protocols
Detailed methodologies are essential for replicating and validating experimental findings. Below are protocols for key experiments in this area of research.
Quantification of Mycorrhizal Colonization (Grid-Line Intersect Method)
This widely used method provides a quantitative assessment of the extent of mycorrhizal colonization in plant roots.
1. Root Sampling and Preparation:
- Excavate plant roots carefully and wash them gently to remove soil particles.
- Clear the roots by heating them in a 10% potassium hydroxide (B78521) (KOH) solution at 90°C for 10-60 minutes, depending on the root thickness.
- Rinse the cleared roots with water and then acidify them in 1% hydrochloric acid (HCl) for at least 10 minutes.
2. Staining:
- Stain the roots with a 0.05% Trypan Blue solution in lactoglycerol overnight.
- Destain the roots in a clear lactoglycerol solution to remove excess stain from the root tissue, while the fungal structures remain stained.
3. Microscopic Observation and Quantification:
- Mount the stained root fragments on a microscope slide.
- Observe the slide under a compound microscope at 100-400x magnification.
- Place a grid-line eyepiece (or use a grid on the slide) and record the presence or absence of fungal structures (hyphae, arbuscules, vesicles) at each intersection of the grid with a root fragment.
- Calculate the percentage of colonization:
- % Colonization = (Number of intersections with fungal structures / Total number of intersections) x 100
Application of this compound and GR24
1. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO).
- Dilute the stock solution to the desired final concentration in the plant growth medium (e.g., hydroponics solution or irrigation water for soil-grown plants). A typical concentration range for observing phenotypic effects in Arabidopsis is 1-3 µM.[2]
- Apply the this compound solution to the plants consistently throughout the experimental period.
2. GR24 Treatment:
- Prepare a stock solution of GR24, a synthetic strigolactone analog.
- For rescue experiments in SL-deficient mutants or this compound-treated plants, co-application of GR24 is performed. A typical concentration used to rescue this compound-induced phenotypes in Arabidopsis is 5 µM.[2]
- Apply the GR24 solution to the growth medium.
Visualizing the Impact of this compound
Diagrams generated using Graphviz (DOT language) illustrate the signaling pathways and experimental logic.
Strigolactone Signaling Pathway and this compound Inhibition
Caption: this compound inhibits strigolactone biosynthesis, disrupting the signal for mycorrhizal fungi.
Experimental Workflow for Validating this compound's Impact
Caption: Workflow for assessing this compound's effect on mycorrhizal colonization.
Conclusion
References
Tipping the Scales: A Researcher's Guide to Interrogating SAMHD1 Function with Genetic Knockouts versus Small Molecule Inhibitors
For researchers, scientists, and drug development professionals investigating the multifaceted roles of Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1), the choice of inhibitory tool is a critical juncture. Both genetic knockouts and small molecule inhibitors offer powerful, yet distinct, avenues to probe SAMHD1's function in viral restriction, innate immunity, and cancer biology. This guide provides an objective comparison of these methodologies, supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.
SAMHD1, a dNTP triphosphohydrolase, plays a crucial role in maintaining cellular dNTP homeostasis, thereby influencing a range of cellular processes from cell cycle progression to antiviral defense.[1][2][3] Its significance in restricting HIV-1 replication in myeloid cells and its emerging role in cancer have made it a prominent target for investigation.[1][3][4] The two primary methods for studying the loss of SAMHD1 function—genetic knockout and small molecule inhibition—each present a unique set of advantages and limitations.
At a Glance: Genetic Knockouts vs. Small Molecule Inhibitors
| Feature | Genetic Knockouts (e.g., CRISPR-Cas9) | Small Molecule Inhibitors (e.g., TH6342, pppCH₂dU) |
| Principle | Permanent removal of the SAMHD1 gene, leading to complete and sustained loss of protein expression. | Reversible or irreversible binding to SAMHD1, typically inhibiting its enzymatic activity by preventing tetramerization.[5][6] |
| Specificity | Highly specific to the targeted gene, but potential for off-target effects exists. | Specificity can vary; potential for off-target effects on other proteins. |
| Temporal Control | Constitutive knockout leads to long-term adaptation. Inducible systems offer some temporal control. | Acute and reversible inhibition, allowing for the study of immediate cellular responses. |
| Cellular Effects | Increased intracellular dNTP pools, enhanced susceptibility to viral infections (e.g., HIV-1), and altered cell cycle and apoptosis.[1][2] | Can increase viral replication to a similar extent as Vpx-mediated degradation of SAMHD1.[7] May sensitize cancer cells to nucleoside analog chemotherapies.[5] |
| In Vivo Application | Feasible through the generation of knockout animal models. | Can be challenging due to pharmacokinetics, bioavailability, and potential toxicity. |
| Ease of Use | Technically demanding, requiring expertise in molecular biology and cell culture. | Relatively straightforward to apply to cell cultures. |
Delving Deeper: A Quantitative Look
The functional consequences of SAMHD1 ablation have been quantified in various studies. Here, we summarize key findings from studies utilizing CRISPR-Cas9-mediated knockout of SAMHD1 in the human monocytic THP-1 cell line.
| Parameter | Wild-Type THP-1 Cells | SAMHD1 Knockout THP-1 Cells | Reference |
| Intracellular dNTP Levels | Baseline | Significantly increased | [1][8] |
| HIV-1 Infection (Luciferase Assay) | Baseline | Increased infection efficiency | [1][9] |
| Cell Proliferation | Normal rate | Increased growth rate | [1] |
| Cell Cycle (G1/G0 phase) | Normal distribution | Perturbed distribution | [1] |
| Apoptosis | Baseline susceptibility | Reduced susceptibility | [1] |
While direct quantitative comparisons in the same cellular system are limited for small molecule inhibitors, in vitro studies have demonstrated their potency. For instance, the small molecule inhibitor TH6342 has been shown to inhibit SAMHD1's dGTPase activity with a low micromolar IC50.[5][10] Another inhibitor, pppCH₂dU, acts as a potent allosteric inhibitor that destabilizes the active enzyme tetramer.
Experimental Corner: Protocols for the Bench
Genetic Knockout of SAMHD1 in THP-1 Cells using CRISPR-Cas9
This protocol outlines the generation of SAMHD1 knockout THP-1 cells using lentiviral delivery of the CRISPR-Cas9 system.
1. sgRNA Design and Cloning:
-
Design single-guide RNAs (sgRNAs) targeting a critical exon of the SAMHD1 gene.
-
Clone the designed sgRNAs into a lentiviral CRISPR vector (e.g., lentiCRISPRv2).
2. Lentiviral Packaging:
-
Co-transfect HEK293T cells with the lentiviral CRISPR plasmid and packaging plasmids.
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
3. Transduction of THP-1 Cells:
-
Transduce THP-1 cells with the harvested lentivirus.
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
4. Validation of Knockout:
-
Confirm the absence of SAMHD1 protein expression by Western blotting.
-
Verify genomic editing through sequencing of the targeted locus.
Inhibition of SAMHD1 in Cell Culture using a Small Molecule Inhibitor (General Protocol)
This protocol provides a general framework for using a small molecule inhibitor to study SAMHD1 function in a cellular context.
1. Cell Seeding:
-
Seed the cells of interest (e.g., THP-1, primary macrophages) in an appropriate culture vessel.
2. Inhibitor Treatment:
-
Prepare a stock solution of the SAMHD1 inhibitor (e.g., TH6342) in a suitable solvent (e.g., DMSO).
-
Treat the cells with the inhibitor at the desired final concentration. Include a vehicle control (e.g., DMSO alone). The optimal concentration and treatment duration should be determined empirically.
3. Functional Assays:
-
Following inhibitor treatment, perform downstream functional assays, such as:
-
Measurement of intracellular dNTP levels by HPLC or LC-MS/MS.
-
Viral infection assays (e.g., using HIV-1 reporter viruses).
-
Cell cycle analysis by flow cytometry.
-
Apoptosis assays (e.g., Annexin V staining).
-
Visualizing the Science: Pathways and Workflows
To better understand the mechanisms at play, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. SAMHD1 controls cell cycle status, apoptosis and HIV-1 infection in monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAMHD1 controls cell cycle status, apoptosis and HIV-1 infection in monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAMHD1: Recurring roles in cell cycle, viral restriction, cancer, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAMHD1 … and Viral Ways around It - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the TIS108-Auxin Interplay: A Comparative Guide to Investigating Strigolactone's Role in Plant Development
For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern plant development is paramount. This guide provides a comparative analysis of TIS108, a potent strigolactone (SL) biosynthesis inhibitor, and its interaction with auxin transport, a critical pathway in plant growth and architecture. By presenting quantitative data, detailed experimental protocols, and visual signaling pathways, this document serves as a comprehensive resource for investigating the crosstalk between strigolactones and auxin.
At the heart of this interaction lies this compound, a triazole-type inhibitor that curtails the production of strigolactones, a class of phytohormones that regulate a myriad of developmental processes. While this compound does not directly interact with auxin transport proteins, its inhibitory effect on SL biosynthesis profoundly influences auxin-regulated phenotypes, most notably shoot branching and root development. This guide will delve into the experimental evidence verifying this relationship and provide the necessary tools to replicate and expand upon these findings.
Comparative Analysis of this compound and Other Key Compounds
To contextualize the effects of this compound, it is essential to compare its performance with other molecules that modulate the strigolactone and auxin pathways. The following tables summarize the quantitative effects of this compound, the synthetic strigolactone analog GR24, and the auxin transport inhibitor N-1-naphthylphthalamic acid (NPA) on key developmental and molecular markers in Arabidopsis thaliana.
Table 1: Comparative Effects on Shoot Branching in Arabidopsis thaliana
| Treatment | Concentration | Number of Rosette Branches (Mean ± SE) | Reference |
| Control (Mock) | - | 1.8 ± 0.2 | [1] |
| This compound | 1 µM | 3.5 ± 0.3 | [1] |
| This compound | 3 µM | 4.8 ± 0.4 | [1] |
| This compound (3 µM) + GR24 (5 µM) | - | 2.1 ± 0.3 | [1] |
Table 2: Comparative Effects on Root Hair Elongation in Arabidopsis thaliana
| Treatment | Concentration | Root Hair Length (Relative to Control) | Reference |
| Control (Mock) | - | 100% | [1] |
| This compound | 3 µM | ~50% | [1] |
| This compound (3 µM) + GR24 (5 µM) | - | ~100% | [1] |
Table 3: Comparative Effects on Strigolactone Biosynthesis Gene Expression in Arabidopsis thaliana Roots
| Treatment | Gene | Fold Change in Expression (vs. Control) | Reference |
| This compound (3 µM) | MAX3 | ~3.5 | [1] |
| This compound (3 µM) | MAX4 | ~4.0 | [1] |
Visualizing the Signaling Pathways
To elucidate the complex interactions between this compound, strigolactones, and auxin, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
To ensure the reproducibility of the cited experiments, the following detailed protocols are provided.
Plant Growth and Chemical Treatment
-
Plant Material: Arabidopsis thaliana ecotype Columbia (Col-0) is typically used.
-
Growth Conditions:
-
Sterilize seeds using 70% ethanol (B145695) for 1 minute followed by 50% bleach for 10 minutes, and then rinse with sterile water.
-
Sow seeds on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar (B569324).
-
Stratify the seeds at 4°C for 2-3 days in the dark to ensure uniform germination.
-
Grow plants in a controlled environment chamber at 22-24°C under a 16-hour light/8-hour dark photoperiod.[1]
-
-
Chemical Treatment:
-
Prepare stock solutions of this compound, GR24, and NPA in dimethyl sulfoxide (B87167) (DMSO).
-
For plate-based assays, add the chemicals to the growth medium to the desired final concentration (e.g., 1-3 µM for this compound, 5 µM for GR24). Ensure the final DMSO concentration is below 0.1% and include a DMSO-only control.
-
For soil-grown plants, treatments can be applied by watering the soil with the chemical solutions.
-
Quantification of Shoot Branching
-
Method:
-
Grow Arabidopsis plants in soil under the conditions described above for 4-6 weeks, or until the primary inflorescence has bolted and rosette branches are visible.
-
Count the number of rosette branches that are longer than a specified length (e.g., 5 mm) to exclude very small, undeveloped buds.
-
Record the data for a sufficient number of plants per treatment group (e.g., n=10-20) to ensure statistical significance.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the different treatments.
-
Measurement of Root Hair Length
-
Method:
-
Grow seedlings vertically on agar plates for 5-7 days to allow for straight root growth.
-
Capture images of the primary root using a microscope equipped with a camera.
-
Use image analysis software, such as ImageJ, to measure the length of individual root hairs in a defined region of the root (e.g., the maturation zone).
-
Measure a representative number of root hairs per root and a sufficient number of roots per treatment.
-
Calculate the average root hair length for each treatment and perform statistical analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction:
-
Harvest root tissue from seedlings grown on agar plates with the respective chemical treatments.
-
Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a commercially available kit or a standard protocol (e.g., Trizol-based method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design or obtain validated primers for the target genes (MAX3, MAX4) and a suitable reference gene (e.g., ACTIN2 or UBIQUITIN10) for normalization.
-
Perform the qRT-PCR reaction using a SYBR Green-based master mix in a real-time PCR system.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.
-
By utilizing the information and protocols outlined in this guide, researchers can effectively investigate the intricate relationship between this compound, strigolactone signaling, and auxin transport, thereby contributing to a deeper understanding of plant development and paving the way for novel applications in agriculture and drug development.
References
Safety Operating Guide
Proper Disposal of TIS108: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing TIS108, a triazole-type strigolactone biosynthetic inhibitor, adherence to proper disposal procedures is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, aligning with general laboratory chemical safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not publicly available, data from similar triazole-based plant growth regulators, such as Paclobutrazol and Uniconazole, can provide guidance on potential hazards.
Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, appropriate PPE must be worn to minimize exposure.
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and dust.[1][2] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be needed for handling large quantities of powder. | Avoids inhalation of dust particles.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program. Do not dispose of this compound down the drain or in regular solid waste.[3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and grossly contaminated PPE in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical contamination.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (6-phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one)".
-
Include the approximate concentration and quantity of the waste.
-
Attach any other specific labels required by your institution.
3. Storage:
-
Store sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
4. Disposal Request:
-
Once the waste container is full, or in accordance with your laboratory's waste pickup schedule, submit a hazardous waste pickup request to your institution's EHS office.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound are cited in the available literature, the procedures outlined above are based on established best practices for the disposal of laboratory chemical waste. The principles of waste minimization, segregation, proper labeling, and disposal through a licensed hazardous waste handler are universally applicable.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Essential Safety and Logistical Information for Handling TIS108
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of TIS108, a triazole-type strigolactone biosynthesis inhibitor. The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE) and Engineering Controls
Given the absence of a publicly available, detailed Safety Data Sheet (SDS) specifically for this compound, a precautionary approach based on handling similar chemical compounds is recommended. The following PPE and engineering controls are considered essential to minimize exposure and ensure user safety.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | Minimizes the inhalation of any potential dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for the safe handling of this compound in a laboratory setting. The following diagram outlines the recommended experimental workflow from preparation to disposal.
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid this compound Waste (Solutions) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, gloves) | Dispose of in a designated solid hazardous waste container. |
| Empty this compound Containers | Rinse with a suitable solvent three times, collecting the rinsate as hazardous liquid waste. Deface the label and dispose of the container according to institutional guidelines for chemically contaminated glass or plastic. |
All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
This compound Mechanism of Action: Inhibition of Strigolactone Biosynthesis
This compound functions as an inhibitor of the strigolactone biosynthesis pathway in plants. Strigolactones are a class of plant hormones that regulate various aspects of plant development. The simplified signaling pathway below illustrates the key steps in strigolactone biosynthesis and the point of inhibition by this compound.
Caption: Simplified strigolactone biosynthesis pathway and the inhibitory action of this compound.
Disclaimer: The safety information provided is based on general laboratory practices for handling chemical compounds in the absence of a specific Safety Data Sheet for this compound. It is imperative to consult your institution's safety office and any available supplier documentation for the most accurate and comprehensive safety guidelines. Always perform a risk assessment before starting any new experimental procedure.
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
